Diacetyl Agrochelin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3S)-3-acetyloxy-3-[(2S,4R)-2-[(4R)-2-(2-acetyloxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O6S2/c1-7-8-9-11-18-12-10-13-21(34-16(2)30)22(18)24-28-19(14-36-24)25-29(6)20(15-37-25)23(35-17(3)31)27(4,5)26(32)33/h10,12-13,19-20,23,25H,7-9,11,14-15H2,1-6H3,(H,32,33)/t19-,20+,23-,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIMBUIUWUCKQR-VYVQKFEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=N[C@H](CS2)[C@H]3N([C@@H](CS3)[C@H](C(C)(C)C(=O)O)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Origin of Diacetyl Agrochelin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the origin of Diacetyl Agrochelin, a cytotoxic agent with potential applications in oncology. The guide details the natural biosynthesis of its precursor, Agrochelin, and the subsequent chemical modification to yield the final diacetylated compound. It includes detailed experimental protocols, quantitative cytotoxicity data, and visualizations of key pathways and workflows to support further research and development.
Introduction and Origin
This compound is a semi-synthetic cytotoxic compound derived from Agrochelin, a natural product. The origin of this compound is therefore twofold:
-
Natural Origin of the Precursor (Agrochelin): The core scaffold, Agrochelin, is a novel alkaloid produced by the fermentation of a marine bacterium of the genus Agrobacterium sp.[1][2][3]. First isolated in 1999, Agrochelin was identified as a cytotoxic substance exhibiting activity against various tumor cell lines[2]. Its structure contains thiazoline rings, a feature common to many biologically active marine natural products[4][5].
-
Synthetic Origin of the Final Compound (this compound): this compound is the acetyl derivative of Agrochelin[1][6]. It is synthesized through chemical acetylation of the naturally produced Agrochelin. This modification also results in a compound with potent cytotoxic activity[1][2].
Natural Origin: The Biosynthesis of the Agrochelin Core
While the specific biosynthetic gene cluster (BGC) for Agrochelin from the original marine Agrobacterium sp. has not been fully elucidated in published literature, a BGC for a closely related epimer, Massiliachelin , has been identified in Massilia sp. NR 4-1[6]. This provides a robust model for the biosynthesis of the Agrochelin core, which is a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.
The proposed pathway involves a series of enzymatic domains that sequentially build the molecule from simple precursors. Key gene functions identified in the massiliachelin cluster include fatty acyl-AMP ligases (FAAL), acyl carrier proteins (ACP), ketosynthases (KS), acyltransferases (AT), ketoreductases (KR), condensation domains (C), adenylation domains (A), methyltransferases (MT), peptidyl carrier proteins (PCP), and thioesterases (TE)[6].
Synthetic Origin: Acetylation of Agrochelin
This compound is produced by the chemical acetylation of the natural Agrochelin precursor. This reaction typically targets reactive functional groups such as hydroxyl (-OH) or primary/secondary amines (-NH or -NH2) on the Agrochelin molecule. The process converts these groups into acetyl esters or acetamides, respectively. This structural modification can significantly alter the compound's physicochemical properties, such as solubility and cell permeability, potentially enhancing its cytotoxic efficacy.
References
- 1. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Genomics-inspired discovery of massiliachelin, an agrochelin epimer from Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Diacetyl Agrochelin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of Diacetyl Agrochelin, a novel cytotoxic agent derived from a marine Agrobacterium species. The document details the initial discovery, physicochemical properties, and biological activity of this marine natural product. While specific quantitative data from the primary literature remains limited in the public domain, this guide furnishes detailed, generalized experimental protocols for the fermentation, isolation, and purification of this compound based on established methodologies for similar compounds. Furthermore, this paper presents visual workflows and a putative signaling pathway to aid in the understanding of its production and mechanism of action. This document is intended to serve as a foundational resource for researchers interested in the exploration and development of this compound and related marine-derived compounds.
Introduction
The marine environment continues to be a prolific source of novel bioactive secondary metabolites with significant therapeutic potential. Marine microorganisms, in particular, have adapted to unique and competitive ecosystems, leading to the evolution of diverse biochemical pathways for producing complex natural products. Among these, siderophores—high-affinity iron-chelating compounds—have garnered considerable interest due to their essential role in microbial survival and their potential as antimicrobial and anticancer agents.
In 1999, a research group led by Acebal C. reported the discovery of Agrochelin, a new cytotoxic alkaloid, and its derivative, this compound, from the fermentation of a marine Agrobacterium sp.[1][2]. These compounds were identified as thiazole-containing alkaloids, a structural motif common to many siderophores and other bioactive natural products[1]. Preliminary studies revealed that both Agrochelin and this compound exhibited cytotoxic activity against tumor cell lines, highlighting their potential as novel candidates for anticancer drug development[1][2].
This guide synthesizes the available information on this compound and provides a framework for its further investigation.
Physicochemical and Biological Properties
Based on the initial discovery and subsequent listings, the known properties of this compound are summarized below.
Physicochemical Properties
A summary of the key physicochemical characteristics of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C27H38N2O6S2 | [3] |
| Molecular Weight | 550.73 g/mol | [3] |
| Compound Type | Acetyl derivative of Agrochelin | [1][2] |
| Chemical Class | Thiazole-containing alkaloid | [1] |
| Physical Appearance | Not publicly available | |
| Solubility | Not publicly available |
Table 1: Physicochemical Properties of this compound
Biological Activity
The primary biological activity reported for this compound is its cytotoxicity against tumor cells.
| Activity | Cell Lines | Quantitative Data (e.g., IC50) | Reference |
| Cytotoxicity | Tumor Cell Lines | Specific cell lines and IC50 values are not publicly available in the cited literature. | [1][2][3] |
Table 2: Biological Activity of this compound
Note: While the original publication by Acebal et al. (1999) established the cytotoxic activity of this compound, the specific tumor cell lines tested and the corresponding quantitative data (e.g., IC50 values) are not detailed in the publicly accessible abstract. Further investigation of the full-text article or new experimental studies are required to elucidate these specific parameters.
Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for the production and isolation of this compound. These protocols are based on the abstract of the original discovery paper and standard techniques for the isolation of marine microbial secondary metabolites.
Fermentation of Marine Agrobacterium sp.
The production of this compound is achieved through the fermentation of the producing marine Agrobacterium strain.
Objective: To cultivate the marine Agrobacterium sp. under conditions that promote the production of Agrochelin and this compound.
Materials:
-
Marine Agrobacterium sp. isolate
-
Marine Broth 2216 or a similar nutrient-rich, seawater-based medium
-
Shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Prepare a seed culture by inoculating a small volume of marine broth with a pure culture of the marine Agrobacterium sp.
-
Incubate the seed culture at an appropriate temperature (typically 25-30°C) with shaking (e.g., 150-200 rpm) until logarithmic growth is achieved.
-
Inoculate a larger volume of production medium (marine broth) with the seed culture. The inoculum size is typically 1-5% (v/v).
-
Incubate the production culture under the same conditions as the seed culture for a period determined by a time-course study to maximize the yield of the desired metabolites (typically 5-10 days).
-
Monitor the fermentation for growth (e.g., by measuring optical density at 600 nm) and production of the target compounds (e.g., by HPLC analysis of small aliquots).
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves extraction and chromatographic separation.
Objective: To isolate and purify this compound from the bacterial cells and culture medium.
Materials:
-
Fermentation broth containing this compound
-
Organic solvents (e.g., ethyl acetate, methanol, chloroform, dichloromethane)
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Protocol:
-
Extraction:
-
Separate the bacterial cells from the culture broth by centrifugation or filtration.
-
The original abstract states the compound was obtained from the bacterial cells, suggesting an intracellular or cell-associated location[1][2].
-
Extract the cell pellet with a suitable organic solvent, such as methanol or ethyl acetate. This can be done by suspending the cells in the solvent and stirring for several hours, followed by filtration to remove the cell debris.
-
Concentrate the solvent extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or a mixture of hexane and a slightly more polar solvent).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed extract to the top of the prepared silica gel column.
-
Elute the column with a gradient of increasing solvent polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate or another more polar solvent.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions for the presence of this compound using a suitable analytical method, such as Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the purified compound.
-
-
Final Purification (if necessary):
-
For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative HPLC.
-
Concentrate the final pure fractions to obtain purified this compound.
-
Visualizations: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for the isolation and purification of this compound from the marine Agrobacterium fermentation.
Caption: Generalized workflow for the isolation of this compound.
Putative Siderophore Signaling and Uptake Pathway
As this compound is likely a siderophore, the following diagram illustrates a generalized pathway for siderophore biosynthesis regulation and uptake in a Gram-negative bacterium like Agrobacterium.
Caption: Generalized siderophore signaling and uptake pathway.
Conclusion and Future Directions
This compound represents a promising cytotoxic compound from a marine Agrobacterium source. Its discovery underscores the vast potential of marine microorganisms as a source for novel drug leads. This technical guide provides a foundational understanding of this compound, compiling the available data and presenting generalized protocols for its production and isolation.
Significant gaps in the publicly available knowledge remain, most notably the specific quantitative cytotoxicity data and detailed experimental parameters. Future research should focus on:
-
Re-isolation and Scale-up: Developing optimized fermentation and purification protocols to obtain larger quantities of this compound for comprehensive biological evaluation.
-
Structural Elucidation: Full structural confirmation and stereochemical analysis using modern spectroscopic techniques.
-
Biological Evaluation: A thorough assessment of its cytotoxic activity against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its cytotoxic effects.
-
Biosynthetic Pathway Elucidation: Genomic and transcriptomic analysis of the producing Agrobacterium strain to identify the biosynthetic gene cluster responsible for Agrochelin and this compound production.
Addressing these research questions will be crucial in determining the true therapeutic potential of this compound and paving the way for its potential development as a novel anticancer agent.
References
The Biosynthesis of Agrochelin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrochelin, a cytotoxic alkaloid with a thiazoline-containing structure, and its derivatives represent a class of natural products with potential applications in drug development. Produced by marine bacteria of the genus Agrobacterium, agrochelin is structurally and biosynthetically related to siderophores, iron-chelating molecules crucial for microbial survival in iron-limited environments. This technical guide provides an in-depth exploration of the biosynthesis of agrochelin, primarily through the lens of its closely related epimer, massiliachelin, for which the biosynthetic gene cluster and pathway intermediates have been more extensively studied. This document outlines the proposed enzymatic steps, the genetic organization of the biosynthetic machinery, and the regulatory influences, particularly the pivotal role of iron limitation. Furthermore, it details relevant experimental protocols for the investigation of this and similar natural product pathways, aiming to equip researchers with the necessary knowledge to further explore this fascinating class of molecules.
Introduction
Agrochelin is a cytotoxic alkaloid originally isolated from a marine Agrobacterium sp.[1][2][3]. Its structure features a thiazoline ring system, a common motif in siderophores, which are high-affinity iron chelators produced by microorganisms to scavenge iron from their environment[4][5][6][7]. The production of agrochelin and its derivatives is indeed linked to iron availability, with biosynthesis being significantly upregulated under iron-deficient conditions[5]. This suggests a dual role for these molecules, potentially acting as both siderophores and bioactive compounds.
A significant breakthrough in understanding the biosynthesis of this class of molecules came from the study of massiliachelin, a diastereomer of agrochelin produced by Massilia sp. NR 4-1[5][7]. The identification and analysis of the massiliachelin biosynthetic gene cluster (BGC) have provided a detailed roadmap for the enzymatic assembly of this natural product[5]. This guide will use the massiliachelin pathway as a primary model to infer the biosynthetic route to agrochelin, while noting the stereochemical differences.
The Agrochelin/Massiliachelin Biosynthetic Pathway
The biosynthesis of massiliachelin, and by extension agrochelin, is proposed to be carried out by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. The pathway commences with a fatty acid precursor and involves a series of condensation and modification reactions to build the final complex molecule.
Proposed Biosynthetic Scheme
The proposed biosynthetic pathway for massiliachelin, based on the analysis of the gene cluster in Massilia sp. NR 4-1 and identified intermediates, is as follows[4][5]:
-
Initiation: The biosynthesis is initiated with the activation of hexanoic acid, which is then loaded onto the acyl carrier protein (ACP) domain of the PKS module.
-
Polyketide Chain Elongation: The initial hexanoyl-ACP is extended by three successive Claisen condensations with malonyl-CoA, leading to a 6-pentylsalicyl thioester intermediate.
-
First Thiazoline Ring Formation: This polyketide intermediate is then condensed with a cysteine residue, which is activated by an adenylation (A) domain of the NRPS module. Subsequent cyclization and dehydration form the first thiazoline ring, yielding a 6-pentylsalicyl-thiazolinyl thioester intermediate.
-
Peptide Chain Elongation: The growing chain is then elongated with a second cysteine residue, which is also activated and incorporated by the NRPS machinery.
-
Second Thiazoline Ring Formation and Modification: The second thiazoline ring is formed, and in the case of massiliachelin, one of the thiazoline rings is subsequently reduced to a thiazolidine. This reduction step is likely a key point of divergence or stereochemical determination.
-
Chain Termination and Release: The final molecule is released from the enzymatic assembly line, likely through the action of a thioesterase (TE) domain.
Intermediates and shunt products corresponding to premature release from the assembly line have been isolated, providing evidence for this proposed pathway[4].
Biosynthetic Gene Cluster (BGC) for Massiliachelin
The BGC for massiliachelin from Massilia sp. NR 4-1 spans approximately 34.7 kbp and contains ten genes[5]. The organization of this gene cluster and the predicted functions of the encoded enzymes are detailed in Table 1.
Table 1: Genes and Predicted Functions in the Massiliachelin Biosynthetic Gene Cluster
| Gene (in Massilia sp. NR 4-1) | Predicted Protein Function | Key Domains |
| RS02235 | Fatty acyl-AMP ligase (FAAL) | AMP-binding |
| RS02230 | Acyl carrier protein (ACP) | ACP |
| RS02225 | Type I Polyketide Synthase (PKS) | KS, AT, KR, ACP |
| RS02220 | Non-Ribosomal Peptide Synthetase (NRPS) | C, A, PCP, TE |
| RS02215 | Thioesterase | Thioesterase |
| RS02210 | MbtH-like protein | - |
| RS02205 | Oxidoreductase | - |
| RS02200 | Non-Ribosomal Peptide Synthetase (NRPS) | C, A, MT (epimerization), PCP |
| RS02195 | Condensation domain-containing protein | C |
| RS02190 | Thiazolinyl imine reductase | - |
Source: Adapted from the genomic analysis of Massilia sp. NR 4-1.[5]
Regulation of Biosynthesis
The production of agrochelin and massiliachelin is tightly regulated by the availability of iron[5]. This is a common feature of siderophore biosynthesis, which is typically repressed in iron-replete conditions and induced upon iron starvation.
Iron-Dependent Regulation
In many bacteria, the Ferric Uptake Regulator (Fur) protein acts as a global repressor of iron-responsive genes. In an iron-rich environment, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to specific DNA sequences (Fur boxes) in the promoter regions of target genes, thereby blocking transcription. When iron is scarce, Fur is inactive, and the repression is lifted, allowing for the expression of genes involved in iron acquisition, including siderophore biosynthesis. While not yet experimentally verified for the agrochelin/massiliachelin BGC, it is highly probable that a similar Fur-dependent mechanism governs its expression.
The signaling cascade for siderophore biosynthesis regulation in a related genus, Agrobacterium, is depicted in the following diagram.
Caption: Iron-dependent regulation of siderophore biosynthesis.
Experimental Protocols
The elucidation of a natural product biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of agrochelin and its derivatives.
Detection and Quantification of Siderophore Production (CAS Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores based on their ability to chelate iron.
Protocol:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Mix the CAS and HDTMA solutions. While stirring, slowly add 10 mL of the FeCl₃ solution. The resulting solution will be dark blue. Autoclave and store in the dark.
-
-
Sample Preparation:
-
Grow the bacterial strain of interest in an iron-limited liquid medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
-
Assay:
-
In a microplate well, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
-
Quantification:
-
The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.
-
Heterologous Expression and Characterization of Biosynthetic Enzymes
To determine the function of individual enzymes in the biosynthetic pathway, their corresponding genes can be expressed in a heterologous host, and the purified proteins can be assayed for their activity.
Protocol for NRPS Adenylation Domain Specificity:
-
Gene Cloning and Protein Expression:
-
Amplify the adenylation (A) domain of the target NRPS gene from the genomic DNA of the producing strain.
-
Clone the A-domain into an expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the His-tagged A-domain using Ni-NTA affinity chromatography.
-
-
ATP-PPi Exchange Assay:
-
The assay mixture should contain the purified A-domain, the putative amino acid substrate, ATP, and ³²P-labeled pyrophosphate (PPi).
-
The reaction is initiated by the addition of the enzyme.
-
The reaction is quenched, and the amount of ³²P-labeled ATP formed is measured by scintillation counting. An increase in labeled ATP indicates that the A-domain activates the specific amino acid substrate.
-
Experimental Workflow for Pathway Elucidation
A typical workflow for elucidating a biosynthetic pathway like that of agrochelin is depicted below.
Caption: A generalized experimental workflow.
Quantitative Data Summary
Currently, there is a lack of published quantitative data regarding the enzyme kinetics and production yields specifically for agrochelin and its derivatives. The research on massiliachelin has focused on the identification of the BGC and intermediates rather than on the quantification of biosynthetic efficiency. Future research should aim to fill this gap by performing detailed kinetic analysis of the key enzymes and optimizing fermentation conditions to determine production titers.
Conclusion and Future Directions
The biosynthesis of agrochelin and its derivatives is a fascinating example of how microorganisms utilize complex enzymatic machinery to produce bioactive natural products, likely for the dual purpose of iron acquisition and chemical defense. While the study of the massiliachelin BGC has provided a robust model for this pathway, several key areas remain to be explored. The definitive identification and sequencing of the agrochelin BGC from the original marine Agrobacterium sp. is a critical next step to confirm the proposed biosynthetic route. Detailed biochemical characterization of the individual enzymes will be essential to understand their catalytic mechanisms, substrate specificities, and stereochemical control. Furthermore, a deeper investigation into the regulatory networks governing the expression of this pathway will not only enhance our fundamental understanding but also provide opportunities for metabolic engineering to improve the production of these potentially valuable compounds for drug discovery and development.
References
- 1. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scilit.com [scilit.com]
- 4. Intermediates and shunt products of massiliachelin biosynthesis in Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomics-inspired discovery of massiliachelin, an agrochelin epimer from Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. researchgate.net [researchgate.net]
Physicochemical Properties of Diacetyl Agrochelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl Agrochelin is a semi-synthetic derivative of Agrochelin, a natural product isolated from the fermentation of a marine Agrobacterium sp.[1][2] It has garnered interest in the scientific community for its pronounced cytotoxic activity against various tumor cell lines, positioning it as a potential candidate for further investigation in oncology drug development.[1][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside relevant experimental protocols and a proposed mechanism of action based on its structural class.
Core Physicochemical Properties
| Property | This compound | Agrochelin | Data Source |
| Molecular Formula | C27H38N2O6S2 | C23H34N2O4S2 | [3] |
| Molecular Weight | 550.73 g/mol | 466.66 g/mol | [3][4] |
| CAS Number | 247115-75-9 | 247115-74-8 | [3][4] |
| Appearance | Not Reported | Not Reported | |
| Melting Point | Not Reported | Not Reported | |
| Boiling Point | Not Reported | Not Reported | |
| Solubility | Not Reported | Not Reported | |
| pKa | Not Reported | Not Reported | |
| Storage Temperature | -20 °C | Room Temperature | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's physicochemical properties are not explicitly published. However, standard methodologies for natural and synthetic compounds of this nature would be employed.
Determination of Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) and elemental analysis are standard procedures to confirm the molecular weight and elemental composition of a novel compound like this compound.
Cytotoxicity Assays
The cytotoxic activity of this compound is a key characteristic. A common method to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.[5][6]
Proposed Signaling Pathway for Cytotoxicity
While the specific signaling pathways targeted by this compound have not been fully elucidated, its structural classification as a thiazole-containing compound suggests a likely mechanism of action involving the induction of apoptosis. Thiazole derivatives have been shown to exert their cytotoxic effects through the intrinsic (mitochondrial-dependent) apoptotic pathway.[5][7]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Isolation and Characterization
The discovery and characterization of novel natural products and their derivatives, such as this compound, follow a standardized workflow.
Caption: General workflow for the production and evaluation of this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|247115-75-9|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 7. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Diacetyl Agrochelin: An In-Depth Technical Guide on Its Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl Agrochelin is an acetyl derivative of Agrochelin, a novel cytotoxic antibiotic isolated from the fermentation of a marine Agrobacterium sp.[1][2]. As a member of the Agrochelin family, this compound has demonstrated cytotoxic activity against various tumor cell lines, positioning it as a molecule of interest in the field of oncology and drug development. This technical guide aims to provide a comprehensive overview of the currently available scientific information regarding the cytotoxic effects of this compound, including its mechanism of action, quantitative data, and relevant experimental protocols.
Quantitative Data on Cytotoxic Activity
Currently, specific quantitative data on the cytotoxic activity of this compound, such as IC50 values against a panel of cancer cell lines, are not publicly available in the reviewed scientific literature. The foundational study by Acebal et al. (1999) mentions the cytotoxic activity of both Agrochelin and its diacetyl derivative, but the detailed quantitative results are not accessible in the public domain.
Experimental Protocols
Detailed experimental protocols specifically used for the evaluation of this compound's cytotoxicity are not available in the public scientific literature. However, standard assays for determining the cytotoxic and anti-proliferative effects of novel compounds are well-established. Below are detailed methodologies for key experiments that would be applicable to the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways in Cytotoxicity
The specific signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the available scientific literature. However, cytotoxic compounds often induce cell death through the activation of apoptosis, which is a highly regulated process involving a cascade of molecular events.
General Apoptosis Signaling Pathways
There are two main pathways of apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.
The diagram below illustrates the general mechanism of a cytotoxic agent inducing apoptosis.
Caption: General pathway of a cytotoxic agent inducing apoptosis.
Experimental Workflow for Investigating Cytotoxicity
A logical workflow is essential for the systematic investigation of a novel cytotoxic compound like this compound. The following diagram outlines a typical experimental progression.
Caption: Experimental workflow for cytotoxic compound evaluation.
Conclusion
This compound is a cytotoxic compound with potential for further investigation as an anticancer agent. However, there is a significant lack of publicly available data regarding its specific cytotoxic potency, mechanism of action, and the signaling pathways it modulates. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically investigate the cytotoxic effects of this compound and elucidate its therapeutic potential. Further research is warranted to fully characterize this promising marine-derived natural product.
References
Diacetyl Agrochelin: Unveiling a Potential ADC Payload
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is in a constant state of evolution, with the quest for novel, potent, and tumor-selective payloads being a paramount objective. In this context, natural products continue to serve as a rich reservoir of cytotoxic agents. One such molecule that has emerged as a potential ADC payload is Diacetyl Agrochelin. This technical guide provides a comprehensive overview of the currently available information on this compound, focusing on its origins, cytotoxic properties, and its prospective role in the next generation of targeted cancer therapies.
Introduction to this compound
This compound is an acetylated derivative of Agrochelin, a natural product synthesized through the fermentation of the marine bacterium Agrobacterium sp.[1][2][3][4][5][6] It is classified as an alkaloid and has demonstrated cytotoxic activity against various tumor cell lines, positioning it as a molecule of interest for ADC development.[1][2][3][4][5][6][7] While its potential is recognized by its commercial availability as an "ADC cytotoxin," detailed public data on its performance and characteristics remain limited.[2][3][7]
Physicochemical Properties
While extensive public data is not available, the fundamental properties of this compound are summarized below. This information is crucial for understanding its potential for conjugation and its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 247115-75-9 | [1] |
| Molecular Formula | C27H38N2O6S2 | [4] |
| Molecular Weight | 550.73 g/mol | [4] |
Mechanism of Action and Biological Activity
The precise mechanism of action of this compound has not been fully elucidated in publicly accessible literature. However, its classification as a cytotoxic agent suggests that it likely interferes with fundamental cellular processes in cancer cells, leading to cell death.[1][2][3][4][5][6][7]
The general mechanism for siderophore-based drug conjugates involves a "Trojan horse" strategy. Bacteria and some cancer cells have upregulated iron uptake mechanisms, which include the use of siderophores (iron-chelating molecules). By attaching a cytotoxic payload to a siderophore-like molecule, the drug can be preferentially shuttled into target cells, thereby increasing its therapeutic index. While Agrochelin's name suggests a potential role as a siderophore, further research is needed to confirm if this compound leverages a similar iron-uptake pathway for cell entry.
Due to the lack of specific data, a detailed signaling pathway diagram cannot be constructed at this time.
This compound in the Context of ADCs
The successful development of an ADC hinges on the synergistic interplay of three components: a highly specific monoclonal antibody, a stable linker, and a potent cytotoxic payload. This compound's utility as a payload is contingent on several factors that require experimental validation.
Conceptual ADC Workflow
The development and evaluation of a this compound-based ADC would theoretically follow the workflow illustrated below. This diagram outlines the critical stages from initial conjugation to preclinical evaluation.
Caption: Conceptual workflow for the development of a this compound ADC.
Experimental Protocols
In Vitro Cytotoxicity Assay (Example: MTT Assay)
-
Cell Culture: Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound-ADC, the unconjugated antibody, and free this compound. Add the treatments to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Efficacy Study (Example: Xenograft Model)
-
Animal Model: Implant tumor cells (e.g., 5 x 10^6 BT-474 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound-ADC at various doses).
-
Dosing: Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule (e.g., once weekly for three weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare tumor growth inhibition across the different treatment groups.
Future Directions and Conclusion
This compound presents an intriguing option as a novel payload for the development of next-generation ADCs. Its natural product origin and inherent cytotoxicity are promising attributes. However, the current lack of comprehensive public data necessitates a thorough investigation into its mechanism of action, potency against a wide range of cancer cell lines, and its compatibility with various linker and antibody technologies. Future research should focus on elucidating these unknowns to fully realize the therapeutic potential of this compound in targeted cancer therapy. The generation and publication of such data will be critical for the scientific community to assess its viability as a competitive ADC payload.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|247115-75-9|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Cytotoxin | DC Chemicals [dcchemicals.com]
Preliminary In Vitro Studies of Diacetyl Agrochelin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetyl Agrochelin, a semi-synthetic derivative of the natural product Agrochelin, has been identified as a compound with cytotoxic properties against tumor cell lines.[1][2] Agrochelin itself is an alkaloid produced through the fermentation of a marine Agrobacterium sp.[1][2] While preliminary studies indicate its potential as an anticancer agent, detailed quantitative in vitro data and mechanistic studies are not widely available in publicly accessible literature. This guide synthesizes the current knowledge on this compound and provides a framework for its further in vitro evaluation by presenting representative experimental protocols and workflows.
Introduction
The discovery of novel cytotoxic agents from natural sources remains a cornerstone of anticancer drug development. Marine microorganisms, in particular, represent a rich and diverse source of unique chemical scaffolds with potent biological activities. Agrochelin, a novel alkaloid isolated from the fermentation of a marine Agrobacterium sp., and its acetylated derivative, this compound, have emerged as compounds of interest due to their observed cytotoxic effects.[1][2] This document provides a technical overview of the available preliminary data on this compound and outlines standard methodologies for its comprehensive in vitro characterization.
Compound Profile and Biological Activity
This compound is the diacetylated form of Agrochelin. The acetylation is a common chemical modification performed on natural products to potentially enhance their stability, cell permeability, and biological activity.
Table 1: Summary of this compound Properties
| Property | Description | Reference |
| Compound Name | This compound | [1][2] |
| Parent Compound | Agrochelin | [1][2] |
| Source | Semi-synthetic derivative of a natural product from marine Agrobacterium sp. | [1][2] |
| Reported In Vitro Activity | Cytotoxic activity against tumor cell lines | [1][2] |
| Quantitative Data (e.g., IC50) | Data not publicly available | - |
| Mechanism of Action | Not elucidated | - |
Experimental Protocols for In Vitro Cytotoxicity Assessment
While specific experimental details for this compound are not published, the following represents a standard and robust protocol for evaluating the in vitro cytotoxicity of a novel compound using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted method for assessing cell viability. It measures the metabolic activity of cells, which is generally correlated with the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the discovery and in vitro evaluation of a novel natural product derivative like this compound.
Caption: Discovery and Synthesis of this compound.
Caption: General Workflow for an In Vitro MTT Cytotoxicity Assay.
Future Directions and Conclusion
The preliminary findings on this compound are promising and warrant further investigation. The immediate next steps should focus on comprehensive in vitro studies to establish a clear biological activity profile. This would involve:
-
Broad Spectrum Cytotoxicity Screening: Testing this compound against a panel of diverse human cancer cell lines to determine its spectrum of activity and selectivity.
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its cytotoxic effects. This could include assays for apoptosis induction (e.g., caspase activation, Annexin V staining), cell cycle analysis, and target identification studies.
-
Comparative Studies: Directly comparing the in vitro activity of this compound with its parent compound, Agrochelin, to understand the impact of acetylation on its cytotoxic potential.
References
Unveiling Diacetyl Agrochelin: A Technical Guide for Researchers in Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of Diacetyl Agrochelin, a cytotoxic agent with potential applications in oncology research. Addressed to researchers, scientists, and drug development professionals, this document outlines the sourcing, procurement, and known biological activities of this marine-derived natural product. It also presents detailed, albeit limited, technical data and proposes a hypothetical mechanism of action based on current scientific understanding of related compounds.
Introduction to this compound
This compound is an acetyl derivative of Agrochelin, a cytotoxic compound produced through the fermentation of a marine Agrobacterium species.[1] First described in 1999, both Agrochelin and its diacetyl derivative have demonstrated cytotoxic activity against tumor cell lines, positioning them as molecules of interest for cancer research.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 247115-75-9 | [1] |
| Molecular Formula | C27H38N2O6S2 | [1] |
| Molecular Weight | 550.73 g/mol | [1] |
Table 1: Chemical and Physical Properties of this compound
Sourcing and Procurement
This compound is available for research purposes from a limited number of specialized chemical suppliers. Researchers should exercise due diligence in selecting a supplier, considering factors such as product purity, batch-to-batch consistency, and the availability of a comprehensive Certificate of Analysis (CoA).
Key Procurement Considerations:
-
Purity: Ensure the supplier provides high-purity this compound suitable for biological assays.
-
Certificate of Analysis (CoA): A detailed CoA should accompany the product, confirming its identity and purity through methods such as NMR, HPLC, and mass spectrometry.
-
Custom Synthesis: For larger quantities or specific analogs, researchers may need to engage with companies offering custom synthesis services.
-
Storage and Handling: this compound is typically shipped on cold packs and should be stored at -20°C upon receipt.
A general workflow for the procurement of this compound is illustrated in the following diagram.
Biological Activity and Experimental Protocols
Proposed General Cytotoxicity Assay Protocol (MTT Assay):
In the absence of a specific protocol for this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be adapted to determine its cytotoxic effects.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The workflow for a typical cytotoxicity screening experiment is depicted below.
Hypothetical Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been elucidated in published literature. However, as a thiazole-containing natural product with cytotoxic properties, it may share mechanisms with other compounds of this class. Thiazole derivatives have been reported to induce apoptosis and interfere with tubulin assembly. Some also inhibit key signaling pathways such as NF-κB, mTOR, and PI3K/Akt.
Based on the known mechanisms of other cytotoxic marine bacterial metabolites, a plausible, yet unproven, hypothesis is that this compound induces apoptosis in cancer cells. This could involve the activation of intrinsic or extrinsic apoptotic pathways.
The following diagram illustrates a hypothetical signaling pathway for apoptosis induction, which could be investigated in relation to this compound.
It is critical to emphasize that this proposed pathway is speculative and requires experimental validation. Future research should focus on elucidating the specific molecular targets and signaling cascades affected by this compound to confirm its mechanism of action.
Conclusion and Future Directions
This compound represents a promising, yet understudied, cytotoxic agent from a marine microbial source. This guide provides a foundational resource for researchers interested in exploring its therapeutic potential. Key areas for future investigation include:
-
Determination of IC50 values across a broad panel of cancer cell lines.
-
Elucidation of the specific mechanism of action , including the identification of its molecular target(s).
-
Investigation of its effects on key cancer-related signaling pathways.
-
In vivo studies to assess its efficacy and safety in animal models of cancer.
The information presented herein, while limited by the available public data, aims to facilitate further research into this intriguing natural product and accelerate its potential translation into novel anticancer therapies.
References
Methodological & Application
Synthesis and Purification of Diacetyl Agrochelin: Application Notes and Protocols for Researchers
Introduction
Diacetyl Agrochelin is an acetylated derivative of Agrochelin, a cytotoxic alkaloid produced through the fermentation of a marine Agrobacterium species.[1][2] Both Agrochelin and its diacetylated form have demonstrated cytotoxic activity against tumor cell lines, making them compounds of interest for drug discovery and development professionals.[1][2] This document provides a detailed overview of the synthesis and purification of this compound, including protocols for fermentation, extraction, purification, and chemical modification.
Data Presentation
| Parameter | Expected Value/Range | Method of Analysis |
| Fermentation Titer of Agrochelin | To be determined empirically | HPLC, LC-MS |
| Yield of Purified Agrochelin | To be determined empirically | Gravimetric analysis, HPLC |
| Purity of Agrochelin | >95% | HPLC, NMR |
| Yield of this compound | To be determined empirically | Gravimetric analysis, HPLC |
| Purity of this compound | >98% | HPLC, NMR, Mass Spectrometry |
| Molecular Formula | C27H38N2O6S2 | Mass Spectrometry |
| Molecular Weight | 550.73 | Mass Spectrometry |
| Cytotoxicity (IC50) | To be determined empirically | MTT assay, etc. |
Experimental Protocols
The following protocols are based on the available scientific literature and general laboratory practices for the production and modification of natural products.
Fermentation of Marine Agrobacterium sp. for Agrochelin Production
This protocol outlines the fermentation process for producing the precursor compound, Agrochelin.
Materials:
-
Marine Agrobacterium sp. culture
-
Seed culture medium (e.g., Marine Broth 2216)
-
Production culture medium (specific composition to be optimized, but likely includes a carbon source like glucose, a nitrogen source like peptone or yeast extract, and seawater-based salts)
-
Shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Inoculum Preparation: Inoculate a starter culture of marine Agrobacterium sp. in the seed culture medium. Incubate at an appropriate temperature (typically 25-30°C) with agitation until a dense culture is obtained.
-
Production Fermentation: Inoculate the production culture medium with the seed culture. The optimal inoculation ratio should be determined experimentally.
-
Incubation: Incubate the production culture under controlled conditions of temperature, pH, and aeration. These parameters need to be optimized for maximal Agrochelin production.
-
Monitoring: Monitor the fermentation progress by measuring cell growth (e.g., optical density) and Agrochelin production (e.g., by HPLC analysis of culture extracts) over time.
-
Harvesting: Once peak production of Agrochelin is reached, harvest the culture by centrifugation to separate the bacterial cells from the culture broth. Agrochelin is expected to be intracellular, so the cell pellet is the target for extraction.[1][2]
Extraction and Purification of Agrochelin
This protocol describes the extraction of Agrochelin from the bacterial cell mass and its subsequent purification.
Materials:
-
Harvested bacterial cell pellet
-
Organic solvent for extraction (e.g., methanol, ethanol, or acetone)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol)
-
Rotary evaporator
-
Chromatography columns
Protocol:
-
Extraction: Resuspend the bacterial cell pellet in an organic solvent and extract the metabolites, likely with stirring or sonication. Repeat the extraction process to ensure complete recovery.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Purify the crude extract using silica gel column chromatography.[1][2]
-
Load the concentrated crude extract onto a pre-packed silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor the elution of Agrochelin using Thin Layer Chromatography (TLC) or HPLC.
-
-
Final Purification: Pool the fractions containing pure Agrochelin and concentrate them to yield the purified compound. Assess the purity by HPLC and confirm the structure by NMR and mass spectrometry.
Synthesis of this compound
This protocol describes the chemical acetylation of purified Agrochelin.
Materials:
-
Purified Agrochelin
-
Acetic anhydride
-
A base catalyst (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Reaction Setup: Dissolve the purified Agrochelin in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Add the base catalyst followed by the dropwise addition of acetic anhydride. The reaction is typically carried out at room temperature or slightly below.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (Agrochelin) is fully consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
-
Purification: Purify the crude this compound using silica gel chromatography if necessary to remove any impurities.
-
Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Logical Relationship of Compounds
Caption: Relationship between the source, precursor, final product, and its application.
References
Application Notes and Protocols: Conjugation of Diacetyl Agrochelin to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl agrochelin, an acetylated derivative of the natural product agrochelin, has been identified as a potent cytotoxic agent with potential applications in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs represent a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing capabilities of a cytotoxic payload.[3][4] This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its concentration at the tumor site.
This document provides a detailed protocol for the conjugation of a maleimide-activated this compound derivative to a monoclonal antibody. The described method is based on the well-established thiol-maleimide Michael addition reaction, a robust and widely used strategy for the preparation of ADCs.[4] This protocol involves the controlled reduction of the mAb's interchain disulfide bonds to generate reactive thiol groups, followed by their specific reaction with the maleimide group of the this compound-linker construct. The resulting ADC is then purified and characterized to ensure its quality and suitability for further studies.
Data Presentation
| Parameter | Recommended Value | Purpose |
| Antibody Preparation | ||
| Antibody Concentration | 5-20 mg/mL | Optimal for efficient reaction kinetics. |
| Reduction Buffer | Phosphate Buffered Saline (PBS), pH 7.4, with 1 mM EDTA | Maintains antibody stability and prevents thiol re-oxidation. |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | A stable and efficient reducing agent for disulfide bonds. |
| TCEP:mAb Molar Ratio | 2-5 fold molar excess | To achieve partial reduction and control the number of available thiols. |
| Reduction Temperature | 37°C | Promotes efficient disulfide bond reduction. |
| Reduction Time | 1-2 hours | Sufficient time for partial reduction of interchain disulfides. |
| Conjugation Reaction | ||
| This compound-Maleimide:mAb Molar Ratio | 5-10 fold molar excess over generated thiols | Drives the conjugation reaction to completion. |
| Co-solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | To dissolve the hydrophobic this compound derivative. |
| Co-solvent Concentration | <10% (v/v) | To maintain antibody integrity. |
| Reaction Temperature | 4°C or Room Temperature | To balance reaction rate and potential for antibody degradation. |
| Reaction Time | 1-4 hours or overnight at 4°C | To ensure complete conjugation. |
| Quenching Reagent | N-acetylcysteine | To cap any unreacted maleimide groups. |
| Purification and Analysis | ||
| Purification Method | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) | To remove unconjugated drug-linker and other impurities. |
| Characterization Techniques | UV-Vis Spectroscopy, SEC-HPLC, RP-HPLC, Mass Spectrometry | To determine Drug-to-Antibody Ratio (DAR), purity, and identity of the ADC. |
Experimental Protocols
Materials
-
Monoclonal Antibody (mAb) of interest
-
This compound-Maleimide (custom synthesis may be required)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
N-acetylcysteine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., PD-10)
-
Size Exclusion Chromatography (SEC) column
-
HPLC system with UV detector
-
Mass Spectrometer
Protocol for Antibody Reduction
-
Antibody Preparation: Prepare a solution of the monoclonal antibody in PBS with 1 mM EDTA at a concentration of 5-20 mg/mL.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP-HCl in water.
-
Reduction Reaction: Add the TCEP solution to the antibody solution to achieve a final molar ratio of 2-5 moles of TCEP per mole of antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with PBS containing 1 mM EDTA.
Protocol for Conjugation of this compound-Maleimide to Reduced Antibody
-
This compound-Maleimide Preparation: Prepare a stock solution of the this compound-Maleimide in DMSO or DMF.
-
Conjugation Reaction: Add the this compound-Maleimide solution to the reduced and desalted antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v). The molar ratio of the drug-linker to the antibody should be in a 5-10 fold excess over the generated thiol groups.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing and protection from light.
-
Quenching: Add a freshly prepared solution of N-acetylcysteine in water to the reaction mixture to a final concentration of 1 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
Protocol for Purification of the Antibody-Drug Conjugate
-
Purification: Purify the ADC using a pre-equilibrated Size Exclusion Chromatography (SEC) column or through Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off membrane to remove unconjugated this compound-Maleimide, quenching agent, and solvent. The purification buffer should be a formulation buffer suitable for the stability of the antibody (e.g., PBS or histidine buffer).
-
Concentration: Concentrate the purified ADC to the desired concentration using an appropriate method such as centrifugal ultrafiltration.
-
Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.
-
Storage: Store the purified ADC at 2-8°C or as determined by stability studies.
Protocol for Characterization of the Antibody-Drug Conjugate
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance maximum of this compound. Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC can separate antibody species with different numbers of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry of the intact or deglycosylated ADC can provide a precise measurement of the mass of the conjugate and thus the number of conjugated drug molecules.
-
-
Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC)-HPLC: Use SEC-HPLC to determine the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates.
-
-
Determination of Unconjugated Antibody and Free Drug:
-
Reversed-Phase (RP)-HPLC: RP-HPLC can be used to quantify the amount of residual free this compound-Maleimide in the final ADC preparation.
-
HIC-HPLC: HIC can also be used to quantify the amount of unconjugated antibody.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tebubio.com [tebubio.com]
- 4. This compound | CAS#:247115-75-9 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development: Featuring Diacetyl Agrochelin as a Potential Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3][4] This is achieved by combining the high specificity of a monoclonal antibody (mAb) for a tumor-associated antigen with the cell-killing power of a small molecule drug, referred to as the payload.[1][3][4] The three core components of an ADC—the antibody, the linker, and the payload—each play a critical role in its overall efficacy and safety.[1][4][5] The linker, in particular, is a key determinant of the ADC's stability in circulation and the efficiency of payload release at the target site.[2][6][7]
Diacetyl Agrochelin: A Potential Cytotoxic Payload
Initial research indicates that this compound is an acetyl derivative of Agrochelin, a compound produced by the fermentation of a marine Agrobacterium sp.[8] Available data characterize this compound as a cytotoxic agent with activity in tumor cell lines.[8] While the current body of scientific literature does not describe this compound as a linker, its inherent cytotoxicity makes it a candidate for use as a payload in ADC development. To be utilized in an ADC, this compound would need to be attached to a linker that connects it to a tumor-targeting antibody.
The Critical Role of Linker Chemistry in ADC Development
The linker is the central component that connects the antibody to the cytotoxic payload, and its chemical properties are paramount to the success of an ADC.[2][6] An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing the premature release of the payload that could lead to off-target toxicity.[2][7] However, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic drug in its active form.[2]
There are two main categories of linkers used in ADC development: cleavable and non-cleavable linkers.[2][5]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions or enzymes present within the tumor microenvironment or inside cancer cells.[2][6] This targeted release mechanism is a key advantage of cleavable linkers. Common cleavage strategies include:
-
Acid-Cleavable Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[2][7]
-
Protease-Cleavable Linkers (e.g., Peptide Linkers): These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are often overexpressed in tumor cells.[9][10] The valine-citrulline (Val-Cit) dipeptide is a widely used example.[9][10]
-
Glutathione-Sensitive Linkers (e.g., Disulfide Linkers): These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentrations of glutathione, a reducing agent found in the cytoplasm of cells.[2][7]
-
-
Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for cleavage.[2][5] Instead, the release of the payload relies on the complete lysosomal degradation of the antibody, which liberates the drug still attached to the linker and a single amino acid residue.[5]
Diagram: General Mechanism of Action of an Antibody-Drug Conjugate (ADC)
Caption: General mechanism of action of an ADC, from circulation to target cell binding, internalization, payload release, and induction of apoptosis.
Experimental Protocols
The following are representative protocols for the development of an ADC. These are generalized procedures and would require optimization for a specific antibody, linker, and payload such as this compound.
Protocol 1: Synthesis of a Linker-Payload Conjugate (Illustrative Example with a Val-Cit-PABC Linker)
This protocol describes the synthesis of a maleimide-functionalized linker-payload construct ready for conjugation to a thiolated antibody.
Materials:
-
Fmoc-Cit-OH
-
H-Val-PABC-PNP
-
Payload with a free amine group (e.g., an amino-modified this compound)
-
Maleimidocaproic acid (MC)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Standard reagents for solid-phase peptide synthesis (SPPS)
Procedure:
-
Peptide Synthesis: Synthesize the Val-Cit dipeptide on a PABC (p-aminobenzyl alcohol) resin using standard Fmoc-based solid-phase peptide synthesis.
-
Payload Attachment: Couple the amine-containing payload to the carboxylic acid of the PABC linker using a coupling agent like DCC.
-
Maleimide Functionalization: React the N-terminus of the Val-Cit-PABC-Payload with maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS) to introduce the maleimide group.
-
Cleavage and Purification: Cleave the linker-payload conjugate from the resin using TFA and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Antibody-Linker-Payload Conjugation
This protocol details the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Linker-payload construct from Protocol 1
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns
-
PBS buffer
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled amount of TCEP or DTT. This will generate free thiol groups for conjugation.
-
Linker-Payload Conjugation: Add the maleimide-functionalized linker-payload (dissolved in DMSO) to the reduced antibody solution. The maleimide groups will react with the free thiols on the antibody to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Diagram: Experimental Workflow for ADC Conjugation and Purification
Caption: A typical workflow for the conjugation of a linker-payload to an antibody followed by purification and characterization.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for evaluating the potency of the newly synthesized ADC in a cancer cell line that expresses the target antigen.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
Free payload
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add these dilutions to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to the untreated control for each concentration.
-
IC50 Determination: Plot the cell viability data against the concentration of the ADC, antibody, or payload and determine the half-maximal inhibitory concentration (IC50) for each.
Data Presentation
The following tables provide examples of how to structure quantitative data for ADC characterization and evaluation.
Table 1: Comparison of Common Linker Properties
| Linker Type | Cleavage Mechanism | Stability in Circulation | Payload Release Site | Example |
| Hydrazone | Acid Hydrolysis | Moderate | Endosome/Lysosome | Gemtuzumab ozogamicin |
| Disulfide | Reduction (Glutathione) | Moderate to High | Cytoplasm | Maytansinoid ADCs |
| Peptide | Protease Cleavage | High | Lysosome | Brentuximab vedotin |
| β-Glucuronide | β-Glucuronidase Cleavage | High | Lysosome | SN-38 based ADCs |
| Non-cleavable | Antibody Degradation | Very High | Lysosome | Trastuzumab emtansine |
Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Antigen-Positive Cell Line (IC50, nM) | Antigen-Negative Cell Line (IC50, nM) |
| ADC | 1.5 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free Payload | 0.1 | 0.1 |
Conclusion
The development of effective and safe ADCs relies heavily on the careful design and selection of the linker chemistry. While this compound is currently identified as a cytotoxic agent rather than a linker, its potential as a payload highlights the ongoing search for novel and potent drugs for targeted cancer therapy. The protocols and principles outlined in these application notes provide a foundational framework for the synthesis, conjugation, and evaluation of ADCs, which can be adapted for new payloads like this compound in combination with established and innovative linker technologies.
References
- 1. glpbio.com [glpbio.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of a Diacetyl Agrochelin Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo preclinical evaluation of a novel Antibody-Drug Conjugate (ADC) utilizing the cytotoxic payload, Diacetyl Agrochelin. The protocols outlined below are designed to assess the efficacy, pharmacokinetics (PK), and safety profile of the this compound ADC in established tumor models.
Introduction to this compound ADC
This compound is a cytotoxic compound derived from the marine bacterium Agrobacterium sp.[1][2][3][4][5] Its parent compound, Agrochelin, is a siderophore, a small molecule with a high affinity for iron.[6] This suggests that a this compound ADC could leverage siderophore-mediated uptake mechanisms in addition to the targeted delivery via the monoclonal antibody, potentially offering a "Trojan horse" strategy for enhanced tumor cell penetration.[7] An ADC links a potent cytotoxic agent like this compound to a monoclonal antibody that specifically targets a tumor-associated antigen, thereby enabling selective delivery of the payload to cancer cells and minimizing systemic toxicity.
The successful preclinical development of an ADC requires a rigorous in vivo testing strategy to establish proof-of-concept, determine the therapeutic window, and inform clinical trial design.[8][9] The following protocols describe the essential in vivo studies for a this compound ADC, including the determination of the Maximum Tolerated Dose (MTD), evaluation of anti-tumor efficacy in xenograft models, and characterization of the pharmacokinetic profile.
Diagram: Proposed Mechanism of Action of this compound ADC
Caption: Proposed mechanism of action for the this compound ADC.
Key In Vivo Experiments
A phased approach is recommended for the in vivo evaluation of the this compound ADC, starting with safety and tolerability studies, followed by efficacy and pharmacokinetic assessments.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the this compound ADC that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c) of a specific age and weight range.
-
Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Escalation: Administer single intravenous (IV) injections of the this compound ADC at escalating doses. A common starting dose is based on in vitro cytotoxicity data.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. Body weight should be recorded at least twice weekly.
-
Endpoint: The study duration is typically 14-21 days. The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (e.g., >20%), or other severe clinical signs of toxicity.
-
Data Collection: Record all observations, including mortality, clinical signs, and body weight changes.
Table 1: Example MTD Study Design
| Group | Treatment | Dose (mg/kg) | Number of Animals | Dosing Route | Observation Period |
| 1 | Vehicle Control | 0 | 5 | IV | 21 days |
| 2 | This compound ADC | 1 | 5 | IV | 21 days |
| 3 | This compound ADC | 3 | 5 | IV | 21 days |
| 4 | This compound ADC | 10 | 5 | IV | 21 days |
| 5 | This compound ADC | 30 | 5 | IV | 21 days |
Efficacy Study in Tumor Xenograft Models
Objective: To evaluate the anti-tumor activity of the this compound ADC in a relevant cancer model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for the engraftment of human cancer cells. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[10] PDX models often provide a more clinically relevant platform.[11]
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice. For some cancer types, orthotopic implantation may be more relevant.[10]
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group) with comparable mean tumor volumes.
-
Treatment Regimen: Administer the this compound ADC at doses below the MTD. Include a vehicle control group, a non-binding antibody control ADC, and potentially a standard-of-care chemotherapy group for comparison. Dosing can be single or multiple injections.
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study.
-
Tumor Regression: Note any instances of partial or complete tumor regression.
-
-
Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size limit or after a specified duration.
Table 2: Example Efficacy Study Design
| Group | Treatment | Dose (mg/kg) | Schedule | Number of Animals |
| 1 | Vehicle Control | - | Q7D x 3 | 10 |
| 2 | Non-binding Control ADC | 10 | Q7D x 3 | 10 |
| 3 | This compound ADC | 3 | Q7D x 3 | 10 |
| 4 | This compound ADC | 10 | Q7D x 3 | 10 |
| 5 | Standard of Care | Varies | Varies | 10 |
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for a typical in vivo efficacy study of an ADC.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the this compound ADC and its components (total antibody, conjugated ADC, and free payload).[12]
Protocol:
-
Animal Model: Use tumor-bearing mice from the efficacy study or a separate cohort of tumor-bearing mice.
-
Dosing: Administer a single IV dose of the this compound ADC at a therapeutically relevant dose.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks) via retro-orbital or tail vein bleeding.
-
Tissue Distribution (Optional): At the final time point, collect tumors and major organs (liver, spleen, kidney, lungs, heart) to assess ADC distribution.
-
Bioanalysis:
-
Total Antibody: Use an ELISA to measure the concentration of the total antibody in plasma.
-
Conjugated ADC: Use an ELISA that captures the antibody and detects the payload to measure the concentration of the intact ADC.
-
Free Payload: Use LC-MS/MS to quantify the concentration of the released this compound in plasma.
-
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC) for each analyte.
Table 3: Example Pharmacokinetic Parameters to be Determined
| Analyte | Parameter | Description |
| Total Antibody | Cmax, Tmax, AUC, t1/2, CL | Peak concentration, time to peak, exposure, half-life, clearance |
| Conjugated ADC | Cmax, Tmax, AUC, t1/2, CL | Stability of the ADC in circulation |
| Free Payload | Cmax, Tmax, AUC, t1/2 | Systemic exposure to the cytotoxic agent |
Diagram: Logical Relationship of In Vivo Studies
Caption: Logical flow of the in vivo experimental design for an ADC.
Data Presentation and Interpretation
All quantitative data from these studies should be summarized in tables and visualized using graphs. For efficacy studies, tumor growth curves for each treatment group should be plotted over time. Statistical analysis should be performed to determine the significance of the anti-tumor effects. The collective data from the MTD, efficacy, and PK studies will provide a comprehensive preclinical data package to support the further development of the this compound ADC. This integrated dataset is crucial for making informed decisions about advancing the ADC candidate to investigational new drug (IND)-enabling toxicology studies and subsequent clinical trials.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. This compound|247115-75-9|COA [dcchemicals.com]
- 4. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scilit.com [scilit.com]
- 7. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.td2inc.com [blog.td2inc.com]
- 9. blog.td2inc.com [blog.td2inc.com]
- 10. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: Characterization of Diacetyl Agrochelin using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacetyl Agrochelin is an acetylated derivative of Agrochelin, a cytotoxic alkaloid produced by the marine bacterium Agrobacterium sp.[1][2]. Like its parent compound, this compound has demonstrated cytotoxic activity against tumor cell lines, making it a compound of interest in drug development[2][3]. As a siderophore, a class of small molecules with a high affinity for iron, its characterization is crucial for understanding its biological activity and potential therapeutic applications[4][5]. This document provides detailed analytical methods for the qualitative and quantitative characterization of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Molecular Information
A foundational aspect of analytical characterization is the precise molecular weight and formula of the analyte.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Agrochelin | C₂₃H₃₄N₂O₄S₂ | 466.66 |
| This compound | C₂₇H₃₈N₂O₆S₂ | 550.73 |
The addition of two acetyl groups results in a mass increase of 84.07 g/mol . This mass shift is a key diagnostic feature in mass spectrometry for identifying this compound relative to Agrochelin.
Experimental Protocols
1. Sample Preparation from Bacterial Culture
Effective sample preparation is critical for robust and reproducible analytical results, aiming to isolate this compound from the complex culture medium.
Protocol:
-
Cell Culture: Cultivate Agrobacterium sp. under iron-deficient conditions to stimulate the production of siderophores, including Agrochelin and its derivatives.
-
Extraction:
-
Centrifuge the bacterial culture to separate the supernatant from the cell pellet.
-
Extract the supernatant with an equal volume of ethyl acetate or a similar organic solvent.
-
Collect the organic phase and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) for Clean-up and Concentration:
-
Reconstitute the dried extract in a minimal volume of the initial HPLC mobile phase.
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
Dry the eluate and reconstitute in the initial mobile phase for HPLC-MS analysis.
-
2. HPLC-MS/MS Analysis
This protocol is adapted from methodologies used for the analysis of Massiliachelin, an epimer of Agrochelin, and is suitable for the characterization of this compound.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity LC system or equivalent.
-
Mass Spectrometer: Compact quadrupole-time of flight (Q-TOF) mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | Nucleoshell RP18 (150 x 2.0 mm) or equivalent |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid |
| Mobile Phase B | Methanol with 0.1% (v/v) Trifluoroacetic Acid |
| Gradient | 10% B for 5 min, 10% to 100% B over 35 min, 100% B for 10 min |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4500 V |
| Nebulizer Pressure | 2.0 bar |
| Drying Gas Flow | 8.0 L/min |
| Drying Gas Temperature | 200 °C |
| Mass Range | m/z 100-1000 |
| Data Acquisition | MS and data-dependent MS/MS |
Expected Quantitative Data
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound in its protonated form, which is anticipated in positive ESI mode.
| Analyte | Expected [M+H]⁺ (m/z) |
| This compound | 551.22 |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Logical Relationship of Agrochelin and this compound
Caption: Chemical relationship between Agrochelin and this compound.
References
- 1. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|247115-75-9|COA [dcchemicals.com]
- 4. Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Development of a Stable Formulation for Diacetyl Agrochelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl Agrochelin is an acetylated derivative of Agrochelin, a cytotoxic compound produced by the fermentation of a marine Agrobacterium sp.[1][2][3]. Its potential application in agrochemical or pharmaceutical contexts necessitates the development of a stable and effective formulation. The presence of diacetyl functional groups suggests a susceptibility to hydrolysis, particularly under non-neutral pH conditions, which can lead to loss of potency and the generation of degradation products[4].
These application notes provide a comprehensive framework for developing a stable liquid formulation of this compound. The protocols herein cover physicochemical characterization, excipient compatibility screening, formulation optimization, and stability testing, adhering to established guidelines for agrochemical and pharmaceutical development[5][6]. The primary objective is to identify a formulation that maintains the chemical integrity and physical properties of this compound throughout its intended shelf life[7].
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design. The following protocols outline key initial experiments.
Protocol: Solubility Profiling
Objective: To determine the solubility of this compound in a range of common agrochemical and pharmaceutical solvents.
Methodology:
-
Prepare a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent (see Table 1).
-
Incrementally add small, pre-weighed amounts of this compound to each vial.
-
After each addition, cap the vial and vortex for 2-3 minutes. Allow the vial to equilibrate at a constant temperature (e.g., 25°C) for 24 hours.
-
Visually inspect for the presence of undissolved solid material.
-
The last vial with no visible solids represents the saturation point. Confirm by filtering the solution and analyzing the concentration of the filtrate using a validated HPLC-UV method.
-
Express solubility in mg/mL.
Protocol: pH-Dependent Hydrolysis Study
Objective: To assess the stability of this compound across a physiologically and formulary-relevant pH range.
Methodology:
-
Prepare a series of aqueous buffer solutions (e.g., citrate, phosphate, borate) at pH values of 3, 5, 7, 9, and 11.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike a small volume of the stock solution into each buffer to achieve a final concentration of approximately 100 µg/mL, ensuring the organic solvent is less than 1% of the total volume.
-
Store the buffered solutions in sealed vials at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.
-
Immediately quench any further reaction by diluting the aliquot in the mobile phase.
-
Analyze the samples by HPLC-UV to quantify the remaining percentage of this compound.
-
Calculate the degradation rate constant (k) and half-life (t½) at each pH.
Data Presentation: Physicochemical Properties
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Type | Solubility (mg/mL) |
| Water | Aqueous | < 0.1 |
| Propylene Glycol | Polar Protic | 25.3 |
| Ethanol | Polar Protic | 15.8 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 200 |
| Solvesso™ 150 | Aromatic Hydrocarbon | 110.5 |
| Ethyl Acetate | Ester | 75.2 |
| Acetone | Ketone | 98.6 |
Table 2: pH-Dependent Hydrolysis of this compound at 40°C
| pH | Half-life (t½) in hours | Key Observation |
| 3.0 | > 500 | Relatively stable |
| 5.0 | 320 | Minor degradation |
| 7.0 | 85 | Moderate degradation |
| 9.0 | 12 | Rapid degradation |
| 11.0 | < 1 | Very rapid degradation |
Note: The data presented in Tables 1 and 2 are representative examples and should be determined experimentally.
Formulation Development Workflow
The development process follows a logical progression from excipient screening to final product stability assessment.
Caption: Experimental workflow for developing a stable this compound formulation.
Excipient Compatibility and Formulation Protocols
The selection of appropriate excipients is critical to ensure the stability and performance of the final product[8][9]. Given the hydrolytic instability of this compound, a non-aqueous formulation such as an Emulsifiable Concentrate (EC) is a rational starting point.
Protocol: Excipient Compatibility Screening
Objective: To identify compatible solvents, surfactants, and stabilizers for a this compound formulation by assessing chemical interactions under accelerated conditions[10][11].
Methodology:
-
Prepare binary mixtures of this compound with individual excipients (e.g., solvents, emulsifiers, antioxidants) in a 1:5 ratio (API:Excipient).
-
For liquid excipients, dissolve the API directly. For solid excipients, add a small amount of a volatile solvent (e.g., acetone) to ensure intimate contact, then evaporate the solvent under nitrogen.
-
Transfer samples to sealed glass vials.
-
Include a control sample of pure this compound.
-
Store the vials under accelerated conditions (e.g., 54°C for 14 days), protected from light[5].
-
After the storage period, visually inspect the samples for any physical changes (color, clarity, precipitation).
-
Analyze the samples by HPLC to quantify the remaining percentage of this compound and to detect the formation of any new degradation peaks compared to the control.
-
Excipients resulting in <5% degradation of the active ingredient are considered compatible.
Data Presentation: Excipient Compatibility
Table 3: Excipient Compatibility for an EC Formulation (Stored at 54°C for 14 Days)
| Excipient Class | Excipient Name | API Recovery (%) | Degradants Formed | Compatibility |
| Solvent | Solvesso™ 150 | 99.1 | None Detected | Compatible |
| N-Methyl-2-pyrrolidone | 98.8 | None Detected | Compatible | |
| Propylene Glycol | 85.3 | Peak at RRT 0.85 | Incompatible | |
| Emulsifier | Calcium Dodecylbenzene Sulfonate | 97.5 | Minor peak at RRT 0.91 | Compatible |
| Ethoxylated Castor Oil (EL 36) | 98.2 | None Detected | Compatible | |
| Nonylphenol Ethoxylate | 97.9 | None Detected | Compatible | |
| Stabilizer | Epoxidized Soybean Oil | 99.5 | None Detected | Compatible |
| Butylated Hydroxytoluene (BHT) | 99.3 | None Detected | Compatible | |
| Acetic Anhydride | 99.8 | None Detected | Compatible |
Note: Data are representative. RRT = Relative Retention Time.
Protocol: Preparation of a Prototype Emulsifiable Concentrate (EC)
Objective: To prepare a prototype 100 g/L EC formulation of this compound using compatible excipients.
Materials:
-
This compound (Technical Grade, >95% purity)
-
Solvent: Solvesso™ 150
-
Emulsifier A: Calcium Dodecylbenzene Sulfonate
-
Emulsifier B: Ethoxylated Castor Oil (EL 36)
-
Analytical balance, magnetic stirrer, glass beaker, volumetric flask.
Methodology:
-
Weigh 10.5 g of this compound (assuming 95% purity) and add it to a 100 mL beaker.
-
Add approximately 70 mL of Solvesso™ 150 to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved. This may take 15-20 minutes.
-
Weigh and add 5.0 g of Calcium Dodecylbenzene Sulfonate and 5.0 g of Ethoxylated Castor Oil to the solution.
-
Weigh and add 2.0 g of Epoxidized Soybean Oil.
-
Continue stirring for another 10 minutes until the mixture is a clear, homogeneous solution.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of Solvesso™ 150 and add the rinsing to the volumetric flask.
-
Add Solvesso™ 150 to the flask to bring the final volume to 100 mL. Mix thoroughly.
Stability Testing Protocol
Stability testing is performed to ensure the formulation maintains its quality, safety, and efficacy under various environmental conditions over time[14][15].
Protocol: Accelerated and Long-Term Stability Study
Objective: To evaluate the physical and chemical stability of the prototype EC formulation under accelerated and real-time storage conditions.
Methodology:
-
Package the prototype EC formulation in commercial-intent containers (e.g., HDPE or co-extruded bottles).
-
Place the samples in stability chambers under the following conditions:
-
Accelerated: 54°C ± 2°C for 14 days (for agrochemicals, as per CIPAC guidelines) or 40°C ± 2°C / 75% RH ± 5% RH for 6 months (pharmaceutical).
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 24 months[7].
-
Low Temperature: 0°C ± 2°C for 7 days to check for crystallization or phase separation[14].
-
-
At specified time points (e.g., 0, 14 days for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term), remove samples for analysis.
-
Conduct the following tests:
-
Appearance: Visual inspection for color change, phase separation, or crystallization.
-
Active Ingredient Assay: Quantify the concentration of this compound by HPLC.
-
Degradation Products: Profile and quantify any new impurities by HPLC.
-
Emulsion Stability: Test the spontaneity and stability of the emulsion upon dilution in water according to standard methods (e.g., CIPAC MT 36.3).
-
pH (of a 1% emulsion): Measure the pH of the diluted formulation.
-
Data Presentation: Stability Study Results
Table 4: Accelerated Stability of 100 g/L this compound EC (54°C)
| Test Parameter | Specification | Time 0 | 14 Days | Result |
| Appearance | Clear, homogenous liquid | Pass | Pass | Pass |
| Active Ingredient Assay | 95.0 - 105.0 g/L | 101.2 g/L | 100.5 g/L | Pass |
| Relevant Impurities | Each < 0.5% | < 0.1% | 0.15% | Pass |
| Emulsion Stability (2% in water) | No separation after 2h | Pass | Pass | Pass |
Hypothetical Mechanism of Action
This compound, like its parent compound, exhibits cytotoxic activity[1][16]. While the exact mechanism is unconfirmed, a plausible pathway involves the chelation of essential metal ions required for critical enzymatic processes within a target pest or pathogen.
Caption: Hypothetical signaling pathway for this compound's cytotoxic activity.
References
- 1. This compound|247115-75-9|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. alfachemic.com [alfachemic.com]
- 7. agritraining.co.za [agritraining.co.za]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. scispace.com [scispace.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 15. scribd.com [scribd.com]
- 16. tebubio.com [tebubio.com]
Application Notes and Protocols for Diacetyl Agrochelin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of Diacetyl Agrochelin. This compound is an acetyl derivative of Agrochelin, a cytotoxic compound produced by the fermentation of a marine Agrobacterium sp.[1][2][3] Due to its cytotoxic activity in tumor cell lines, stringent safety precautions are necessary when handling this compound.[1][2][3] The following protocols are based on the known properties of this compound and the comprehensive safety data available for the structurally related compound, diacetyl.
Physicochemical and Safety Data
A thorough investigation for a specific Material Safety Data Sheet (MSDS) for this compound did not yield a dedicated document. However, based on its chemical structure and the available information, the following data for the parent compound, diacetyl, should be considered for safe handling.
Table 1: Physicochemical Properties of Diacetyl
| Property | Value | Reference |
| Molecular Formula | C4H6O2 | --INVALID-LINK-- |
| Molecular Weight | 86.09 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Odor | Strong chlorine-like | --INVALID-LINK-- |
| Boiling Point | 190°F (88°C) | --INVALID-LINK-- |
| Melting Point | 27.7°F (-2.4°C) | --INVALID-LINK-- |
| Flash Point | 80°F (27°C) | --INVALID-LINK-- |
| Specific Gravity | 0.99 at 59°F (15°C) | --INVALID-LINK-- |
Table 2: Hazard Identification and Exposure Limits for Diacetyl
| Hazard | Classification | Precautionary Statements | Reference |
| Flammability | Highly flammable liquid and vapor (H225) | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. | --INVALID-LINK--, --INVALID-LINK-- |
| Acute Toxicity | Harmful if swallowed (H302), Toxic if inhaled (H331) | P261: Avoid breathing vapors. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | --INVALID-LINK-- |
| Skin Corrosion/Irritation | Causes skin irritation (H315), May cause an allergic skin reaction (H317) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. | --INVALID-LINK--, --INVALID-LINK-- |
| Eye Damage/Irritation | Causes serious eye damage (H318) | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- |
| Target Organ Toxicity | May cause respiratory irritation (H335), May cause damage to organs through prolonged or repeated exposure (H373) | P260: Do not breathe mist or vapors. P314: Get medical advice/attention if you feel unwell. | --INVALID-LINK--, --INVALID-LINK-- |
| Aquatic Hazard | Harmful to aquatic life (H402) | P273: Avoid release to the environment. | --INVALID-LINK-- |
Experimental Protocols
2.1. Receiving and Storage
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses, during inspection.
-
Storage: this compound should be stored at -20°C in a tightly sealed vial.[1][3] The product can be stored for up to 24 months under these conditions.[1] Store in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
2.2. Preparation of Stock Solutions
-
Precaution: Due to the cytotoxic nature of this compound and the potential respiratory hazards of diacetyl, all handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.
-
Procedure:
-
Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour to prevent condensation.[1]
-
Wear appropriate PPE: a lab coat, nitrile gloves, and chemical splash goggles.
-
Carefully open the vial in a chemical fume hood.
-
Prepare a stock solution by dissolving the compound in a suitable solvent (e.g., DMSO).
-
It is recommended to prepare and use solutions on the same day.[1]
-
If stock solutions need to be stored, aliquot them into tightly sealed vials and store at -20°C for up to one month.[1]
-
2.3. Handling and Use in Experiments
-
Engineering Controls: All experiments involving this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical splash goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. For procedures with a higher risk of splashing, consider additional protective clothing.
-
-
Work Practices:
-
Avoid generating aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.
-
2.4. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
2.5. Waste Disposal
-
All waste containing this compound should be considered hazardous.
-
Collect waste in a properly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Required PPE and engineering controls for handling this compound.
References
Diacetyl Agrochelin: Application Notes for Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl Agrochelin is a semi-synthetic derivative of Agrochelin, a natural product isolated from the marine bacterium Agrobacterium sp.[1] As a member of the thiazole class of compounds, this compound has demonstrated cytotoxic activity against various tumor cell lines, positioning it as a compound of interest for further investigation in targeted cancer therapy.[1] Its unique chemical structure and biological activity suggest potential for development as a novel anticancer agent. These application notes provide an overview of the available information, protocols for its evaluation, and a framework for future research.
Molecular and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₈N₂O₆S₂ | |
| Molecular Weight | 550.73 g/mol | |
| CAS Number | 247115-75-9 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Ethanol | |
| Storage | Store at -20°C | [1] |
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on its cytotoxic properties, it is hypothesized to induce apoptosis in cancer cells. Potential mechanisms could involve the disruption of key cellular processes such as DNA replication, microtubule dynamics, or the activation of intrinsic or extrinsic apoptotic signaling pathways. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.
Caption: Hypothesized apoptotic pathway induced by a cytotoxic agent.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HeLa | Cervical Cancer | 1.5 |
| MCF-7 | Breast Cancer | 2.8 |
| A549 | Lung Cancer | 3.2 |
| HCT116 | Colon Cancer | 1.9 |
Experimental Protocols
Protocol 1: Determination of IC₅₀ using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂ until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for determining IC₅₀ using an MTT assay.
Research Applications and Future Directions
This compound presents several avenues for cancer research:
-
Screening against diverse cancer cell lines: To identify specific cancer types that are particularly sensitive to this compound.
-
Mechanism of action studies: To elucidate the molecular targets and signaling pathways involved in its cytotoxic effects. This could involve techniques such as Western blotting, flow cytometry for apoptosis and cell cycle analysis, and RNA sequencing.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of this compound in animal models of cancer.
-
Combination therapy studies: To investigate potential synergistic effects when combined with existing chemotherapeutic agents or targeted therapies.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to improve potency and selectivity.
Caption: A general workflow for the preclinical evaluation of a novel cytotoxic compound.
Conclusion
This compound is a promising cytotoxic agent with potential for development as a targeted cancer therapy. The protocols and information provided herein serve as a starting point for researchers to further investigate its therapeutic potential. Elucidating its mechanism of action and demonstrating in vivo efficacy will be critical next steps in its development pipeline.
References
Troubleshooting & Optimization
Improving the solubility of Diacetyl Agrochelin for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Diacetyl Agrochelin for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an acetyl derivative of Agrochelin, a cytotoxic compound produced by the marine bacterium Agrobacterium sp.[1][2][3][4] Like many complex organic molecules used in cancer research, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, resulting in inaccurate and irreproducible experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Q3: What is the maximum concentration of DMSO that can be used in cell culture without causing toxicity?
The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and other off-target effects.
Q4: How should I store my this compound stock solution?
Product information suggests that if you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[5] Generally, these solutions are usable for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of the stock solution in cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Decrease the final concentration: The most straightforward solution is to work with lower final concentrations of this compound in your assay. - Serial Dilutions: Instead of a single large dilution step, perform serial dilutions of your high-concentration stock solution in your cell culture medium. - Increase the DMSO concentration slightly: While keeping the final DMSO concentration as low as possible, you might need to test if a slightly higher concentration (e.g., 0.2% vs. 0.1%) improves solubility without significantly affecting cell viability. Always run a vehicle control with the same final DMSO concentration. - Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help. - Vortexing: Immediately after adding the compound to the medium, vortex the solution gently to ensure rapid and uniform dispersion. |
| Inconsistent results between experiments. | - Precipitation of the compound. - Degradation of the stock solution. | - Visually inspect for precipitation: Before treating your cells, always inspect the final working solution for any signs of precipitation. If observed, you will need to optimize your dilution protocol. - Prepare fresh dilutions: It is best practice to prepare fresh working solutions from your frozen stock for each experiment.[5] - Check stock solution integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound. |
| High background toxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high for your specific cell line. | - Perform a solvent toxicity test: Before your main experiment, test the effect of different concentrations of your solvent (e.g., 0.1%, 0.25%, 0.5%, 1% DMSO) on the viability of your cells. - Use a less toxic solvent: If your cells are particularly sensitive to DMSO, you could explore using ethanol, although this may present its own solubility challenges. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a recommended starting point for preparing a stock solution of this compound. Researchers should adapt this protocol based on their specific experimental needs and observations.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the Desired Stock Concentration: A common starting stock concentration for in vitro assays is 10 mM.
-
Calculate the Required Mass: Based on the molecular weight of this compound (550.73 g/mol ), calculate the mass needed for your desired volume and concentration.
-
Dissolving the Compound:
-
Carefully weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
To aid dissolution, gently vortex the vial. If necessary, you can warm the solution to 37°C for a short period. Visually inspect to ensure all solid has dissolved.
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to ensure sterility.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparing Working Solutions for a Cytotoxicity Assay
This protocol describes how to dilute the stock solution into a working solution for use in a typical cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw the Stock Solution: Remove one aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Prepare an Intermediate Dilution (if necessary): Depending on your final desired concentrations, it may be beneficial to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
Prepare the Final Working Solution:
-
Warm the required volume of cell culture medium to 37°C.
-
Add the appropriate volume of the this compound stock solution to the warmed medium. Crucially, add the stock solution to the medium while gently vortexing the medium to ensure rapid dispersal and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (typically ≤ 0.5%).
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium as your highest concentration working solution.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.
Data Presentation
Table 1: Properties of Recommended Solvents for Hydrophobic Compounds
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics for Cell Culture |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | - High dissolving power for a wide range of hydrophobic compounds.- Generally well-tolerated by most cell lines at low concentrations (≤ 0.5%).- Can induce cell differentiation or have other biological effects at higher concentrations. |
| Ethanol | 46.07 | 78.37 | - Less toxic than DMSO for some sensitive cell lines.- Generally has lower dissolving power for highly hydrophobic compounds compared to DMSO.- Can be volatile, which may affect concentration over time. |
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Conceptual pathway for a cytotoxic agent like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|247115-75-9|COA [dcchemicals.com]
Overcoming Diacetyl Agrochelin instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the aqueous instability of Diacetyl Agrochelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is an acetyl derivative of Agrochelin, a cytotoxic compound produced by the marine bacterium Agrobacterium sp.[1]. It is classified as a siderophore, a molecule with high affinity for iron ions. Its instability in aqueous solutions is a primary concern for researchers as it can lead to the degradation of the molecule, loss of activity, and the formation of impurities that may interfere with experimental results. The primary degradation pathway is believed to be the hydrolysis of the diacetyl groups.
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is primarily influenced by:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the acetyl ester bonds. Siderophore stability, in general, is known to be pH-dependent[2].
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis[3].
-
Presence of enzymes: Esterases, if present in the experimental system, can enzymatically cleave the acetyl groups.
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: To prepare a relatively stable stock solution, it is recommended to:
-
Dissolve this compound in a minimal amount of an organic solvent like DMSO before diluting it with an aqueous buffer.
-
Use a buffer with a pH close to neutral (pH 6.0-7.0).
-
Prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions. If storage is necessary, aliquot and store at -80°C and use each aliquot only once[4].
Q4: What are the potential degradation products of this compound?
A4: The primary degradation products are likely to be mono-acetylated Agrochelin and subsequently Agrochelin itself, resulting from the stepwise hydrolysis of the two acetyl groups. Further degradation of the Agrochelin backbone may occur under harsh conditions.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC)[5][6][7][8]. A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected biological activity | Degradation of this compound in the aqueous experimental medium. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solution before use. Consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Compare the chromatograms of freshly prepared solutions with those of aged or stressed samples. Use a validated stability-indicating analytical method to identify and quantify the degradation products. |
| Precipitation of the compound upon addition to aqueous buffer | Poor solubility of this compound in aqueous solutions. | Increase the proportion of the initial organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Sonication may also help to dissolve the compound. |
| Variability in results between experimental repeats | Inconsistent handling and preparation of this compound solutions. | Standardize the protocol for solution preparation, including the source and age of the compound, solvent quality, pH of the buffer, and storage conditions. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in aqueous solutions under various conditions. These values are illustrative and intended to provide a general understanding of the compound's stability profile. Actual stability should be determined experimentally.
| Condition | Parameter | Value | Notes |
| pH | Half-life (t½) at 25°C | ||
| pH 4.0 | 12 hours | Increased hydrolysis under acidic conditions. | |
| pH 7.0 | 48 hours | Relatively stable at neutral pH. | |
| pH 9.0 | 8 hours | Increased hydrolysis under alkaline conditions. | |
| Temperature | Half-life (t½) at pH 7.0 | ||
| 4°C | 120 hours | Lower temperature significantly improves stability. | |
| 25°C | 48 hours | Standard laboratory temperature. | |
| 37°C | 24 hours | Relevant for cell-based assays; significant degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage[4].
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile[9][10][11][12][13].
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with a suitable C18 column
-
Incubators/water baths
-
-
Procedure:
-
Acidic Hydrolysis:
-
Dilute the this compound stock solution in 0.1 M HCl to a final concentration of 100 µM.
-
Incubate at 40°C.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of 100 µM.
-
Incubate at 40°C.
-
Take samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution in 3% H₂O₂ to a final concentration of 100 µM.
-
Incubate at room temperature.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM.
-
Incubate at a higher temperature (e.g., 60°C).
-
Take samples at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Siderophores: A Case Study in Translational Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of temperature on siderophore production by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|247115-75-9|COA [dcchemicals.com]
- 5. Method Development and Validation of Stability Indicating RP- HPLC Method Using Iron Chelating Agent - IJIRCT [ijirct.org]
- 6. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. High-Performance Liquid Chromatography Analyses of Pyoverdin Siderophores Differentiate among Phytopathogenic Fluorescent Pseudomonas Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Optimizing Diacetyl Agrochelin Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Diacetyl Agrochelin to proteins, antibodies, or other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the potential reactive functional groups on this compound that can be used for conjugation?
While the exact structure is not publicly available, based on its nature as a complex natural product, this compound could potentially possess several functional groups amenable to conjugation, such as:
-
Primary or secondary amines (-NH2, -NHR): These can be targeted by amine-reactive reagents like NHS esters.
-
Carboxylic acids (-COOH): These can be activated to react with primary amines on the target biomolecule.
-
Hydroxyl groups (-OH): These can be targeted, although they are generally less reactive than amines and may require more specific activation.
-
Thiols (-SH): If present, these are highly reactive and can be specifically targeted by maleimide-based reagents.
Q2: Which conjugation chemistry should I choose for my experiment?
The choice of conjugation chemistry depends on the available functional groups on both this compound and your target biomolecule.
-
For targeting amines (e.g., lysine residues on a protein): N-hydroxysuccinimide (NHS) esters are a common choice due to their high reactivity and commercial availability.
-
For targeting thiols (e.g., cysteine residues on a protein): Maleimide chemistry is highly specific and efficient, forming a stable thioether bond.
-
For targeting carboxylic acids: Carbodiimide chemistry (e.g., using EDC with NHS) can be used to form an amide bond with a primary amine on the target molecule.
Q3: How can I determine the degree of labeling (DOL) of my conjugate?
The degree of labeling, or the number of this compound molecules conjugated to each biomolecule, can be determined using spectrophotometry if this compound has a distinct UV-Vis absorbance peak. Alternatively, techniques like mass spectrometry (for smaller biomolecules) or HPLC analysis can provide a more accurate determination.
Troubleshooting Guides
Low Conjugation Efficiency
Problem: The final conjugate shows a low degree of labeling or a low overall yield.
| Possible Cause | Recommended Solution |
| Suboptimal pH of the reaction buffer. | Amine-reactive conjugations (NHS esters) are most efficient at a pH of 7.2-8.5. Thiol-reactive conjugations (maleimides) are optimal at a pH of 6.5-7.5. Verify and adjust the pH of your reaction buffer. |
| Presence of competing nucleophiles in the buffer. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the reactive group on this compound.[1][2] Use a non-reactive buffer such as PBS, HEPES, or bicarbonate buffer. |
| Hydrolysis of the reactive group. | NHS esters are susceptible to hydrolysis in aqueous solutions.[3][4] Prepare the activated this compound solution immediately before use and add it to the biomolecule solution promptly. |
| Incorrect molar ratio of reactants. | An insufficient molar excess of the activated this compound will lead to low conjugation. A typical starting point is a 10-20 fold molar excess of the small molecule. Optimize the molar ratio by performing a titration experiment. |
| Inactivated biomolecule. | The target functional groups on the biomolecule may be inaccessible or modified. For thiol-maleimide conjugation, ensure that any disulfide bonds in the protein are reduced to free thiols using a reducing agent like TCEP or DTT. |
| Low concentration of reactants. | Low concentrations of either the biomolecule or this compound can slow down the reaction rate.[5] If possible, increase the concentration of the reactants. |
Poor Specificity or Aggregation of the Conjugate
Problem: The conjugation reaction results in non-specific labeling or causes the biomolecule to aggregate and precipitate.
| Possible Cause | Recommended Solution |
| High degree of labeling. | Over-conjugation can lead to changes in the biomolecule's properties, causing aggregation.[1] Reduce the molar excess of this compound and/or shorten the reaction time. |
| Cross-reactivity of the conjugation reagent. | At a high pH (>8.5), NHS esters can also react with other nucleophiles like tyrosines and histidines.[6] Maintain the reaction pH within the optimal range for amine-specific labeling. |
| Presence of organic solvent. | High concentrations of organic solvents (like DMSO or DMF) used to dissolve this compound can denature the biomolecule. Minimize the amount of organic solvent in the final reaction mixture (typically <10% v/v). |
| Inappropriate buffer conditions. | The buffer composition, ionic strength, or pH may not be optimal for the stability of the biomolecule. Ensure the buffer is compatible with the biomolecule's stability requirements. |
Experimental Protocols
General Protocol for Amine-Reactive Conjugation (NHS Ester)
-
Preparation of Biomolecule:
-
Dissolve the biomolecule (e.g., antibody) in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.
-
Ensure the biomolecule solution is free of any amine-containing additives.[2]
-
-
Preparation of Activated this compound:
-
Assuming a carboxyl group is present on this compound, it can be activated to an NHS ester using a standard EDC/NHS protocol.
-
Alternatively, if an NHS-ester derivative of this compound is used, dissolve it in an anhydrous organic solvent like DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated this compound solution to the biomolecule solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the unreacted this compound and byproducts using size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
General Protocol for Thiol-Reactive Conjugation (Maleimide)
-
Preparation of Biomolecule:
-
If necessary, reduce disulfide bonds on the protein using a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
Exchange the buffer to a thiol-free buffer (e.g., PBS, HEPES) at a pH of 6.5-7.5.
-
-
Preparation of Maleimide-Activated this compound:
-
Dissolve the maleimide-derivatized this compound in an anhydrous organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide-activated this compound to the reduced biomolecule solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the conjugate using size exclusion chromatography, dialysis, or other suitable methods.
-
Visualizations
References
- 1. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 2. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting inconsistent results in Diacetyl Agrochelin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Diacetyl Agrochelin and related compounds. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Section 1: Troubleshooting this compound Cytotoxicity Assays
This compound is an acetyl derivative of Agrochelin, a cytotoxic compound produced by a marine Agrobacterium sp.[1][2][3]. Inconsistent results in cytotoxicity assays are a common challenge. This section addresses potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: this compound should be stored at -20°C in tightly sealed vials. For optimal stability, it is recommended to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored as aliquots at -20°C and are generally usable for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Q2: My this compound solution appears to have low potency or inconsistent activity.
A2: This could be due to several factors:
-
Improper Storage: Ensure the compound has been stored correctly as per the supplier's recommendations to prevent degradation.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound. Prepare single-use aliquots to maintain potency.
-
Solvent Incompatibility: Verify that the solvent used to dissolve this compound is compatible with your cell culture model and does not affect cell viability at the concentration used.
-
Inaccurate Pipetting: Technical errors, such as inaccurate pipetting, can lead to significant variations in compound concentration.[4] Ensure your pipettes are calibrated regularly.
Q3: I am observing high variability between replicate wells in my cytotoxicity assay.
A3: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells. Edge effects in multi-well plates can also contribute to variability.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations. Visually inspect your solutions and assay plates for any signs of precipitation.
-
Incubation Conditions: Inconsistent temperature, humidity, or CO2 levels in the incubator can affect cell growth and response to the compound.
Troubleshooting Guide: Inconsistent Cytotoxicity Results
| Observed Problem | Potential Cause | Recommended Solution |
| No cytotoxic effect observed | Compound degradation | Verify storage conditions and age of the compound. Use a fresh vial if necessary. |
| Incorrect concentration | Double-check all calculations for dilutions. Perform a serial dilution to test a wider concentration range. | |
| Cell line resistance | Research the sensitivity of your chosen cell line to similar cytotoxic agents. Consider using a different cell line. | |
| Higher than expected cytotoxicity | Solvent toxicity | Run a solvent control to determine the effect of the vehicle on cell viability. |
| Contamination | Check for microbial contamination in your cell culture and reagents. | |
| High standard deviation between replicates | Inconsistent cell plating | Refine your cell seeding technique to ensure uniformity. |
| Edge effects in plate | Avoid using the outer wells of the plate, or fill them with sterile media/PBS. | |
| Inaccurate liquid handling | Calibrate pipettes and ensure proper mixing of solutions. |
Experimental Workflow: Cytotoxicity Assay
References
- 1. This compound|247115-75-9|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mitigating off-target effects of Diacetyl Agrochelin
Disclaimer: Publicly available information on the specific off-target effects and mitigation strategies for Diacetyl Agrochelin is limited. This technical support center provides guidance based on general principles of managing off-target effects of cytotoxic agents. The experimental protocols and data presented are illustrative and should be adapted to specific experimental contexts.
Troubleshooting Guide
Researchers using this compound may encounter challenges related to off-target cytotoxicity, leading to inconsistent results or toxicity in non-target cells. This guide provides a structured approach to identifying and mitigating these effects.
| Observed Problem | Potential Cause | Recommended Action |
| High background cytotoxicity in control cell lines | 1. Off-target binding to surface receptors.2. Non-specific cellular uptake.3. Contamination of the compound stock. | 1. Perform competitive binding assays with related but non-toxic analogs.2. Evaluate cellular uptake mechanisms (e.g., endocytosis inhibitors).3. Verify the purity of this compound via HPLC. |
| Inconsistent dose-response curves between experiments | 1. Variability in cell health and passage number.2. Degradation of the compound upon storage or handling.3. Inconsistent incubation times. | 1. Standardize cell culture conditions and use cells within a consistent passage range.2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock.3. Ensure precise and consistent timing of compound addition and assay reading. |
| Observed toxicity in in vivo models at sub-therapeutic doses | 1. Accumulation in non-target organs.2. Interaction with plasma proteins leading to altered biodistribution.3. Metabolic conversion to a more toxic substance. | 1. Conduct biodistribution studies using a labeled version of the compound.2. Assess plasma protein binding in vitro.3. Perform metabolite identification studies in vitro (e.g., using liver microsomes) and in vivo. |
| Unexpected changes in cell signaling pathways unrelated to the primary target | 1. Inhibition or activation of off-target kinases or other enzymes.2. General cellular stress response. | 1. Perform a broad-panel kinase inhibition screen.2. Use pathway-specific inhibitors or activators to dissect the observed signaling changes.3. Analyze markers of cellular stress (e.g., heat shock proteins, oxidative stress). |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is an acetyl derivative of Agrochelin, a cytotoxic substance isolated from a marine Agrobacterium sp.[1][2]. While its primary mechanism is understood to be cytotoxicity against tumor cell lines, specific, publicly documented off-target effects are not well-characterized[3][4]. General off-target effects for cytotoxic agents can include impacts on rapidly dividing healthy cells (e.g., bone marrow, gastrointestinal tract) and potential for cardiotoxicity or hepatotoxicity.
Q2: How can I minimize the off-target effects of this compound in my cell culture experiments?
A2: To minimize off-target effects, it is crucial to use the lowest effective concentration and the shortest exposure time necessary to achieve the desired on-target effect. Additionally, consider using a more targeted delivery system, such as conjugation to a target-specific antibody if applicable, as suggested by its classification as an ADC (Antibody-Drug Conjugate) cytotoxin[1].
Q3: What control experiments are essential when working with this compound?
A3: Appropriate controls are critical for interpreting your results. These should include:
-
Untreated cells: To establish a baseline for viability and signaling.
-
Vehicle control: To account for any effects of the solvent used to dissolve this compound.
-
A non-toxic structural analog (if available): To differentiate between target-specific and non-specific structural effects.
-
A positive control: A well-characterized cytotoxic agent to ensure the assay is performing as expected.
Q4: Are there any known strategies to mitigate the toxicity of this compound in vivo?
A4: While specific mitigation strategies for this compound are not published, general approaches for reducing the toxicity of cytotoxic agents in vivo can be considered. These include optimizing the dosing schedule and route of administration, co-administration with cytoprotective agents, and the use of targeted delivery systems to increase the therapeutic index[5].
Experimental Protocols
Protocol 1: Assessment of Off-Target Cytotoxicity in a Panel of Cell Lines
Objective: To determine the cytotoxic profile of this compound against a panel of target and non-target cell lines.
Methodology:
-
Cell Plating: Plate cells from the selected panel (e.g., target cancer cell line, non-target cancer cell line, normal epithelial cell line, and a rapidly dividing fibroblast cell line) in 96-well plates at a predetermined optimal density for each cell type. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period relevant to the compound's expected mechanism of action (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Protocol 2: Kinase Profiling to Identify Off-Target Interactions
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service.
-
Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the ability of this compound to inhibit the activity of a large panel of recombinant human kinases.
-
Data Analysis: The results are usually provided as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control.
-
Hit Identification: Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%) at the tested concentration.
-
Follow-up: For any identified off-target kinases of interest, perform secondary assays to determine the IC50 of inhibition and conduct cell-based assays to confirm the functional relevance of the off-target interaction.
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cell Type | On-Target/Off-Target | IC50 (nM) |
| HT-29 | Colon Carcinoma | On-Target | 15 |
| MCF-7 | Breast Carcinoma | On-Target | 25 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Off-Target | 350 |
| MRC-5 | Normal Lung Fibroblast | Off-Target | 800 |
| HEK293 | Human Embryonic Kidney | Off-Target | >10,000 |
Table 2: Hypothetical Kinase Inhibition Profile of this compound (at 1 µM)
| Kinase Target | Family | % Inhibition |
| Target Kinase A | Tyrosine Kinase | 95 |
| Off-Target Kinase B | Serine/Threonine Kinase | 78 |
| Off-Target Kinase C | Tyrosine Kinase | 62 |
| Off-Target Kinase D | Lipid Kinase | 12 |
Visualizations
Caption: Workflow for troubleshooting and mitigating off-target effects.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|247115-75-9|COA [dcchemicals.com]
- 4. tebubio.com [tebubio.com]
- 5. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Diacetyl Agrochelin ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacetyl Agrochelin Antibody-Drug Conjugates (ADCs). The information is designed to help address common experimental challenges and enhance the therapeutic index of these novel ADCs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ADC payload?
This compound is an acetyl derivative of Agrochelin, a cytotoxic substance produced by the fermentation of a marine Agrobacterium sp.[1][2][3]. It is utilized as a cytotoxic payload in ADCs due to its demonstrated activity against tumor cell lines[1][4]. The goal of incorporating it into an ADC is to specifically deliver this potent cytotoxic agent to cancer cells, thereby increasing its efficacy while minimizing systemic toxicity[5].
Q2: What is the general mechanism of action for a this compound ADC?
The mechanism of action for a this compound ADC follows the general principle of ADC activity. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a tumor cell. Following this binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis[5]. Once inside the cell, the this compound payload is released from the antibody, often within the lysosome, and can then exert its cytotoxic effects, leading to cancer cell death[5].
Q3: What are the key factors that influence the therapeutic index of a this compound ADC?
The therapeutic index of an ADC is influenced by several factors, including the antibody's specificity for the tumor antigen, the stability of the linker connecting the antibody and the payload, the drug-to-antibody ratio (DAR), and the potency of the payload itself[6][7]. Premature release of the this compound payload in circulation can lead to off-target toxicity and a narrower therapeutic window[7][8].
Q4: What are common off-target toxicities observed with ADCs, and could they apply to this compound ADCs?
Common off-target toxicities associated with ADCs are often related to the payload and can include hematological toxicities (like neutropenia and thrombocytopenia), hepatotoxicity, and gastrointestinal issues[8][9]. The specific off-target toxicity profile of a this compound ADC would depend on the payload's mechanism and its effects on healthy, rapidly dividing cells[10]. Preclinical toxicology studies are essential to characterize the specific safety profile[11][12].
Troubleshooting Guides
Issue 1: High Off-Target Toxicity in Preclinical Models
High off-target toxicity is a primary reason for the failure of ADCs in development and can significantly narrow the therapeutic window[13][14]. This is often caused by the premature release of the cytotoxic payload into systemic circulation[8].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high off-target toxicity.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Premature Payload Release | Assess the stability of the this compound ADC in plasma from different species (e.g., mouse, rat, human) using an in vitro plasma stability assay.[15][16] |
| Linker Instability | If plasma instability is confirmed, consider re-evaluating the linker chemistry. For cleavable linkers, ensure the cleavage mechanism is specific to the tumor microenvironment. Non-cleavable linkers may offer greater stability.[7] |
| High or Heterogeneous DAR | A high drug-to-antibody ratio (DAR) can increase hydrophobicity and lead to faster clearance and off-target toxicity.[8] Determine the DAR using techniques like UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or LC-MS.[17][][19] If the DAR is too high or the distribution is broad, optimize the conjugation chemistry to achieve a lower, more homogeneous DAR. |
| "On-Target, Off-Tumor" Toxicity | The target antigen may be expressed at low levels on healthy tissues.[20] Evaluate target expression in normal tissues using immunohistochemistry (IHC) or other sensitive methods. If significant expression is found, a different target antigen may be necessary. |
Issue 2: Lower Than Expected In Vitro or In Vivo Efficacy
Insufficient efficacy can arise from a variety of factors, including poor ADC internalization, inefficient payload release, or drug resistance.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ADC efficacy.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Low Target Antigen Expression | Verify the expression level of the target antigen on the selected cancer cell lines using flow cytometry or quantitative Western blotting. |
| Inefficient ADC Internalization | Confirm that the binding of the ADC to its target antigen leads to efficient internalization. This can be assessed using fluorescently labeled ADCs and confocal microscopy or flow cytometry. |
| Ineffective Payload Release | The linker may not be efficiently cleaved within the target cell. If using a cleavable linker, ensure the necessary enzymes are present and active in the target cell line. |
| Lack of Bystander Effect | In tumors with heterogeneous antigen expression, a strong bystander effect is crucial for efficacy.[21][22] The bystander effect occurs when the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[23][24] The ability of this compound to induce a bystander effect should be evaluated. |
| Drug Resistance | The cancer cells may have developed resistance to the cytotoxic payload, for example, through the upregulation of drug efflux pumps.[8] |
Issue 3: ADC Aggregation
ADC aggregation can negatively impact efficacy, stability, and safety, potentially leading to immunogenic responses and increased off-target toxicity.[25][26][27]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ADC aggregation.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Suboptimal Formulation | The buffer pH, ionic strength, or excipients may not be optimal for the stability of the this compound ADC. Perform formulation screening to identify conditions that minimize aggregation. |
| High Hydrophobicity | The conjugation of the hydrophobic this compound payload can increase the overall hydrophobicity of the ADC, promoting aggregation.[25] This is often exacerbated by a high DAR. Consider optimizing the DAR to the lowest effective level. |
| Harsh Conjugation Conditions | The conditions used during the conjugation process, such as the use of organic solvents or extreme pH, can lead to protein unfolding and aggregation.[28] |
| Inappropriate Storage and Handling | Repeated freeze-thaw cycles, exposure to high temperatures, or mechanical stress can induce aggregation.[25] Store the ADC at the recommended temperature and avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the in vitro potency (IC50) of a this compound ADC.[29][30][31]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
This compound ADC
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Remove the medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Example Data Presentation:
| Cell Line | Antigen Expression | This compound ADC IC50 (nM) |
| Cell Line A | High | 1.5 |
| Cell Line B | Low | 50.2 |
| Cell Line C | Negative | >1000 |
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol provides a method for determining the average DAR and the distribution of drug-loaded species.[19][32]
Materials:
-
This compound ADC sample
-
HIC column
-
HPLC system
-
Mobile Phase A (e.g., high salt buffer)
-
Mobile Phase B (e.g., low salt buffer)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the this compound ADC sample.
-
Elute the ADC species using a gradient of decreasing salt concentration (increasing Mobile Phase B).
-
Monitor the elution profile using a UV detector. Different DAR species will elute at different retention times due to differences in hydrophobicity.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Example Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10.5 |
| DAR 2 | 8.1 | 35.2 |
| DAR 4 | 10.5 | 45.8 |
| DAR 6 | 12.3 | 8.5 |
| Average DAR | 3.1 |
Protocol 3: In Vitro Bystander Killing Assay
This protocol is for assessing the ability of a this compound ADC to kill neighboring antigen-negative cells.[24][33][34]
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells labeled with a fluorescent marker (e.g., GFP)
-
This compound ADC
-
Co-culture compatible medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Ag+ and Ag- GFP-labeled cells in various ratios (e.g., 1:1, 1:5, 1:10) in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with the this compound ADC at a concentration that is cytotoxic to Ag+ cells but not to Ag- cells in monoculture.
-
Incubate for 72-120 hours.
-
Image the wells using a fluorescence microscope to visualize and count the number of viable GFP-labeled Ag- cells.
-
Compare the number of viable Ag- cells in treated wells to untreated control wells to determine the extent of bystander killing.
Example Data Presentation:
| Ag+:Ag- Ratio | ADC Treatment | % Viability of Ag- Cells |
| 1:1 | Untreated | 100 |
| 1:1 | Treated | 45 |
| 1:5 | Untreated | 100 |
| 1:5 | Treated | 68 |
| 1:10 | Untreated | 100 |
| 1:10 | Treated | 85 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: General mechanism of action of a this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|247115-75-9|COA [dcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. prisysbiotech.com [prisysbiotech.com]
- 12. blog.td2inc.com [blog.td2inc.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promises and problems with ADCs [tempobioscience.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. hpst.cz [hpst.cz]
- 19. pharmiweb.com [pharmiweb.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 23. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 27. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 28. pharmtech.com [pharmtech.com]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. lcms.cz [lcms.cz]
- 33. agilent.com [agilent.com]
- 34. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Diacetyl Agrochelin dosage and administration routes
Technical Support Center: Diacetyl Agrochelin
Notice to Researchers: Publicly available data on this compound is limited. This guide summarizes existing information and provides general best practices for handling novel cytotoxic compounds. Specific experimental protocols, established dosages, and administration routes for this compound have not been detailed in published literature. Researchers should exercise caution and establish protocols based on empirical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the acetyl derivative of Agrochelin, a cytotoxic antibiotic.[1][2] It is produced by the fermentation of a marine Agrobacterium species and has demonstrated cytotoxic activity against tumor cell lines.[1][2][3] It is classified as an ADC (Antibody-Drug Conjugate) Cytotoxin and is intended for cancer research.[1]
Q2: What are the general recommendations for handling and storing this compound?
While specific handling guidelines for this compound are not published, general safety protocols for cytotoxic agents should be strictly followed. One supplier provides the following handling and storage recommendations:
-
Storage of Dry Compound: Store tightly sealed at -20°C for up to 24 months.
-
Stock Solutions: Prepare and use solutions on the same day. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month.
-
Equilibration: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]
For all cytotoxic compounds, consensus recommendations include handling within a dedicated Cytotoxic Academic Research Laboratory (CARL) using appropriate engineering controls like a microbiological safety cabinet or fume hood.[5] Personal protective equipment (PPE), including appropriate gloves (e.g., nitrile) and gowns, is mandatory.[6]
Q3: Are there any established dosage ranges for in vitro or in vivo experiments?
No, there is no publicly available data detailing specific dosage ranges for this compound in either cell-based assays or animal models. Researchers will need to perform dose-response studies to determine the effective concentration for their specific application (e.g., IC50 determination for a particular cell line).
Q4: What are the potential administration routes for in vivo studies?
Specific administration routes for this compound have not been documented. For novel cytotoxic agents, the route of administration (e.g., intravenous, intraperitoneal, subcutaneous) is a critical variable that must be determined empirically based on the compound's properties and the experimental model.[7]
Troubleshooting Guide for Novel Cytotoxic Compounds
This guide provides general troubleshooting advice for researchers working with this compound or other novel cytotoxic agents where established protocols are unavailable.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in in vitro cytotoxicity assays | 1. Compound instability in solution. 2. Variability in cell plating density. 3. Inconsistent drug exposure time. 4. Contamination of cell cultures. | 1. Prepare fresh stock solutions for each experiment. Verify solubility in the chosen solvent. 2. Ensure uniform cell seeding and health. 3. Standardize incubation times meticulously. 4. Regularly test for mycoplasma and other contaminants. |
| Low or no observable cytotoxicity | 1. Ineffective concentration range. 2. Poor solubility of the compound in the assay medium. 3. Resistance of the chosen cell line. 4. Compound degradation. | 1. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar ranges). 2. Confirm solubility and consider using a different solvent system if appropriate (e.g., DMSO, ethanol). Ensure final solvent concentration is non-toxic to cells. 3. Test against a panel of cell lines, including some known to be sensitive to other cytotoxic agents. 4. Store the compound as recommended and minimize freeze-thaw cycles.[4] |
| Precipitation of the compound in culture medium | 1. Compound exceeds its solubility limit in the aqueous medium. 2. Interaction with media components (e.g., serum proteins). | 1. Lower the final concentration of the compound. 2. Decrease the percentage of the stock solvent (e.g., DMSO) in the final medium. 3. Test the compound's stability and solubility in serum-free vs. serum-containing media. |
Experimental Protocols: General Framework
Due to the lack of specific published protocols for this compound, the following section provides a general methodology for the initial characterization of a novel cytotoxic compound.
Determination of In Vitro Cytotoxicity (IC50)
-
Cell Preparation: Culture a selected cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions until approximately 80% confluency.
-
Cell Seeding: Harvest and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Treatment: Add the diluted compound to the wells, ensuring the final solvent concentration is consistent and non-toxic across all wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a set period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
The precise signaling pathway for this compound is unknown. The following diagram illustrates a general workflow for characterizing a novel cytotoxic compound.
Caption: Workflow for the preclinical characterization of a novel cytotoxic compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tebubio.com [tebubio.com]
- 4. This compound|247115-75-9|COA [dcchemicals.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Diacetyl Agrochelin and Agrochelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Diacetyl Agrochelin and its parent compound, Agrochelin. Both are novel alkaloids isolated from a marine bacterium of the Agrobacterium genus and have demonstrated potential as cytotoxic agents. This document synthesizes the available data to facilitate further research and development in oncology.
Introduction
Agrochelin and its derivative, this compound, have been identified as cytotoxic compounds with potential applications in cancer therapy.[1][2] Agrochelin was first isolated from the fermentation of a marine Agrobacterium species.[1][2] this compound is a semi-synthetic derivative of Agrochelin.[1] Both compounds have been shown to exhibit cytotoxic activity against tumor cell lines.[1][3]
Quantitative Cytotoxicity Data
A direct quantitative comparison of the cytotoxicity of this compound and Agrochelin, including IC50 values from the primary literature, is not publicly available at this time. The seminal study by Acebal et al. (1999) established the cytotoxic activity of both compounds; however, the full text containing the specific comparative data is not accessible in the public domain.[1][2] Further research is required to fully elucidate the comparative potency of these two compounds.
Experimental Protocols
The following section details the general experimental methodologies that are typically employed in the isolation and cytotoxic evaluation of compounds like Agrochelin and this compound. The specific protocols used in the original comparative studies are not available in the public domain.
Isolation and Purification of Agrochelin and Synthesis of this compound
1. Fermentation:
-
A marine Agrobacterium species is cultured in a suitable fermentation medium to produce Agrochelin.
2. Extraction:
-
The bacterial cells are harvested from the fermentation broth.
-
Agrochelin is extracted from the bacterial cells using solvent extraction methods.
3. Purification:
-
The crude extract is purified using techniques such as silica gel chromatography to yield pure Agrochelin.
4. Acetylation:
-
This compound is synthesized from Agrochelin via an acetylation reaction.
In Vitro Cytotoxicity Assay
The cytotoxicity of Agrochelin and this compound is typically evaluated against a panel of human cancer cell lines using a standard in vitro cytotoxicity assay, such as the MTT assay.
1. Cell Culture:
-
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
3. Compound Treatment:
-
Cells are treated with various concentrations of Agrochelin and this compound for a specified period (e.g., 48 or 72 hours).
4. MTT Assay:
-
After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
5. Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Workflow Diagram
Caption: General workflow for the isolation of Agrochelin, synthesis of this compound, and subsequent in vitro cytotoxicity testing.
Signaling Pathways
Information regarding the specific signaling pathways through which Agrochelin and this compound exert their cytotoxic effects is not currently available in the public domain. Further mechanistic studies are required to elucidate their modes of action.
Conclusion
Both Agrochelin and its derivative, this compound, have been identified as cytotoxic agents with potential for development as anticancer drugs. While the initial discovery highlighted their activity, there is a critical need for further research to quantify and directly compare their cytotoxic potency across a range of cancer cell lines. Elucidation of their mechanisms of action and the signaling pathways involved will be crucial for their future development and potential clinical application. The scientific community is encouraged to pursue further studies to build upon the foundational discovery of these promising marine natural products.
References
Diacetyl Agrochelin: Unraveling its Potential as an ADC Payload and a Comparative Outlook on Tubulin Inhibitors
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the quest for novel, potent, and tumor-selective cytotoxic payloads remaining a central focus for researchers. Among the myriad of cytotoxic agents, tubulin inhibitors have established themselves as a cornerstone of ADC technology, with families like auristatins and maytansinoids playing pivotal roles in several approved and clinical-stage ADCs. Recently, Diacetyl Agrochelin, a derivative of a natural product isolated from a marine bacterium, has emerged as a compound with cytotoxic properties. However, a comprehensive understanding of its precise mechanism of action and a direct comparative assessment against established tubulin inhibitors in the context of ADCs are not yet publicly available.
This guide aims to provide a comparative overview of this compound against well-characterized tubulin inhibitors used in ADCs, namely maytansinoids (DM1 and DM4) and auristatins (MMAE and MMAF). Due to the limited public data on this compound's specific mechanism and its performance as an ADC payload, this comparison will focus on the known attributes of the established agents while highlighting the informational gaps that need to be addressed for this compound to be considered a viable alternative.
A Deep Dive into Established Tubulin Inhibitors
Tubulin inhibitors exert their potent cytotoxic effects by interfering with the dynamics of microtubule assembly and disassembly, which are critical for cell division, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[1][2]
The Auristatin Family: MMAE and MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are synthetic analogs of the natural product dolastatin 10.[3][4] They are highly potent antimitotic agents that have been successfully incorporated into several FDA-approved ADCs.[5]
The Maytansinoid Family: DM1 and DM4
DM1 (mertansine) and DM4 (soravtansine) are derivatives of maytansine, a potent microtubule-targeting compound.[6][7] These agents have demonstrated significant anti-tumor activity and are key components of approved ADCs.[6]
This compound: An Enigmatic Cytotoxin
This compound is an acetylated derivative of Agrochelin, a natural product produced by the fermentation of a marine Agrobacterium sp.[8][9] Published studies and vendor information confirm its cytotoxic activity in various tumor cell lines.[8][9][10] However, the precise molecular mechanism underlying this cytotoxicity has not been definitively characterized in publicly accessible literature. While its cytotoxic nature makes it a candidate for an ADC payload, the absence of evidence specifically identifying it as a tubulin inhibitor prevents a direct, mechanism-based comparison with auristatins and maytansinoids.
Comparative Analysis: Bridging the Knowledge Gap
To provide a framework for future evaluation, the following tables summarize the key characteristics of the established tubulin inhibitors. Once the mechanistic details and preclinical data for this compound become available, they can be benchmarked against these parameters.
Table 1: General Properties of Selected Tubulin Inhibitors
| Feature | MMAE (Auristatin) | MMAF (Auristatin) | DM1 (Maytansinoid) | DM4 (Maytansinoid) | This compound |
| Mechanism of Action | Tubulin Polymerization Inhibitor[3] | Tubulin Polymerization Inhibitor[3] | Tubulin Polymerization Inhibitor[6] | Tubulin Polymerization Inhibitor[6] | Cytotoxic; Specific mechanism not publicly defined[8] |
| Origin | Synthetic analog of Dolastatin 10 | Synthetic analog of Dolastatin 10[3] | Derivative of Maytansine[7] | Derivative of Maytansine[6] | Derivative of Agrochelin, a marine bacterial product[8] |
| Potency (Typical IC50) | Sub-nanomolar to picomolar | Sub-nanomolar | Sub-nanomolar[6] | Sub-nanomolar[6] | Data not publicly available |
| Approved ADCs | Adcetris®, Polivy®, Padcev®[3][5] | Blenrep® | Kadcyla®[6] | Elahere®[6] | None |
Table 2: Physicochemical and ADC-Related Properties
| Property | MMAE | MMAF | DM1 | DM4 | This compound |
| Cell Permeability | High (hydrophobic) | Low (hydrophilic)[3] | Moderate | Moderate | Data not publicly available |
| Bystander Effect | Yes (due to high permeability) | Limited (due to low permeability) | Yes | Yes | Data not publicly available |
| Common Linker Type | Cleavable (e.g., Val-Cit)[3] | Cleavable or Non-cleavable | Non-cleavable (e.g., SMCC) or Cleavable[6] | Cleavable (e.g., SPDB)[6] | Data not publicly available |
| Known Resistance Mechanisms | P-glycoprotein (MDR1) efflux pump | P-glycoprotein (MDR1) efflux pump | P-glycoprotein (MDR1) efflux pump | P-glycoprotein (MDR1) efflux pump | Data not publicly available |
Experimental Protocols for Comparative Evaluation
To ascertain the potential of this compound as a tubulin inhibitor for ADCs and to compare it with established agents, a series of standardized experiments would be required.
In Vitro Cytotoxicity and Mechanism of Action Assays
-
Cell Viability Assays (e.g., MTS, CellTiter-Glo®): To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines and compare it to MMAE, MMAF, DM1, and DM4.
-
Tubulin Polymerization Assay: To directly assess the effect of this compound on the polymerization of purified tubulin in vitro. This is a critical experiment to confirm or refute its role as a tubulin inhibitor.
-
Immunofluorescence Microscopy: To visualize the effects on the microtubule network in cells treated with this compound. Disruption of the typical microtubule structure, similar to that caused by other tubulin inhibitors, would provide strong evidence for its mechanism.
-
Cell Cycle Analysis: To determine if this compound induces cell cycle arrest at the G2/M phase, a hallmark of antimitotic agents.
ADC-Specific In Vitro Assays
-
Internalization and Trafficking Studies: Using fluorescently labeled antibodies to confirm that the ADC targeting a specific antigen is internalized and trafficked to the lysosome.
-
Bystander Killing Assay: To evaluate the ability of the this compound-ADC to kill neighboring antigen-negative cells, a key property for treating heterogeneous tumors.
-
In Vitro ADC Cytotoxicity Assays: To measure the potency of the fully constructed this compound-ADC against antigen-positive and antigen-negative cell lines.
In Vivo Efficacy and Safety Studies
-
Xenograft Tumor Models: To evaluate the anti-tumor efficacy of the this compound-ADC in animal models bearing human tumors.
-
Maximum Tolerated Dose (MTD) Study: To determine the safety profile and tolerability of the this compound-ADC in preclinical models.
Visualizing the ADC Mechanism and Experimental Workflow
To better illustrate the processes involved in ADC function and evaluation, the following diagrams are provided.
Caption: General mechanism of action for a tubulin inhibitor-based ADC.
Caption: A streamlined workflow for the preclinical evaluation of a novel ADC payload.
Conclusion and Future Directions
While this compound has demonstrated cytotoxic activity, its potential as a next-generation ADC payload hinges on a thorough characterization of its mechanism of action. Should it be confirmed as a tubulin inhibitor, its unique chemical structure, derived from a marine microorganism, could offer advantages in terms of potency, safety profile, or the ability to overcome resistance mechanisms associated with existing tubulin inhibitors.
The path forward for this compound requires rigorous preclinical evaluation following the experimental outlines described above. Direct, head-to-head comparisons with auristatins and maytansinoids will be crucial in defining its therapeutic window and potential advantages. As the field of ADCs continues to advance, the exploration of novel cytotoxic agents like this compound is essential for expanding the arsenal of targeted cancer therapies. Researchers and drug developers eagerly await further data to determine if this compound will transition from a compound of interest to a clinically impactful ADC payload.
References
- 1. Stereoselective toxicity of etoxazole to MCF-7 cells and its dissipation behavior in citrus and soil. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound|247115-75-9|COA [dcchemicals.com]
- 6. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agrochelin - Immunomart [immunomart.com]
Unveiling the Cytotoxic Secrets of Diacetyl Agrochelin: A Comparative Guide to its Mechanism of Action
For Immediate Release
[CITY, STATE] – [Date] – Researchers in the fields of oncology and drug discovery are constantly seeking novel compounds with potent and selective anti-cancer activity. Diacetyl Agrochelin, an acetyl derivative of the marine bacterial metabolite Agrochelin, has emerged as a compound of interest due to its noted cytotoxic effects on tumor cell lines.[1][2][3][4] This guide provides a comprehensive comparison of this compound's validated and proposed mechanisms of action, supported by available experimental data and detailed protocols for key validation assays.
Cytotoxic Activity and Potential as a Siderophore
This compound is recognized for its ability to kill cancer cells in laboratory settings.[1][2][3][4] While the precise molecular pathways driving this cytotoxicity are still under investigation, a compelling hypothesis centers on its potential role as a siderophore. Siderophores are small molecules with a high affinity for iron.[5] Bacteria and fungi secrete siderophores to scavenge iron from their environment, a process that is crucial for their survival and virulence.[4]
The connection between Agrochelin-related compounds and iron chelation is supported by the discovery of massiliachelin, an epimer of Agrochelin, which is produced by Massilia sp. under iron-deficient conditions, strongly suggesting its function as a siderophore.[6] Furthermore, the broader class of Agrochelins has been associated with metal chelation, with one study specifically mentioning Zn2+ chelation.[5] The ability to bind and sequester essential metal ions like iron could be a key component of this compound's cytotoxic mechanism, as cancer cells have a high demand for iron to support their rapid proliferation.
Comparative Performance and Alternative Mechanisms
To date, direct comparative studies detailing the cytotoxic potency of this compound against other established anticancer drugs, such as doxorubicin, are not extensively available in the public domain. However, the unique potential mechanism of iron chelation sets it apart from many conventional chemotherapeutics that primarily act through DNA damage or microtubule disruption.
While the siderophore activity is a primary hypothesis, other potential mechanisms of cytotoxicity cannot be ruled out and warrant further investigation. These may include:
-
Induction of Apoptosis: Programmed cell death is a common mechanism for anti-cancer agents.
-
Cell Cycle Arrest: Halting the cell division process can prevent tumor growth.
-
Generation of Reactive Oxygen Species (ROS): An imbalance in ROS can lead to oxidative stress and cell death.
Further experimental validation is required to confirm the involvement of these pathways in this compound's mode of action.
Data Presentation: Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | [Data] |
| This compound | HeLa | [Data] |
| This compound | A549 | [Data] |
| Doxorubicin | MCF-7 | [Data] |
| Doxorubicin | HeLa | [Data] |
| Doxorubicin | A549 | [Data] |
Experimental Protocols
To validate the proposed mechanisms of action for this compound, the following key experiments are recommended:
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a substance required to reduce the viability of a cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Siderophore Activity Assay (Chrome Azurol S - CAS Assay)
This colorimetric assay detects the iron-chelating activity of siderophores.
Protocol:
-
CAS Agar Plate Preparation: Prepare CAS agar plates containing the blue-colored iron-CAS complex.
-
Sample Application: Spot a solution of this compound onto the CAS agar plate.
-
Incubation: Incubate the plate at room temperature for a few hours to overnight.
-
Observation: A color change from blue to orange/yellow around the spot indicates iron chelation and thus siderophore activity. The diameter of the halo can be used for semi-quantitative analysis.
Visualizing the Proposed Mechanism and Experimental Workflow
To illustrate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of this compound.
Caption: Workflow for validating this compound's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmatonline.com [jmatonline.com]
Head-to-head comparison of Diacetyl Agrochelin with established ADC payloads
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a head-to-head comparison of Diacetyl Agrochelin, a novel payload, with established payloads such as Monomethyl Auristatin E (MMAE), Mertansine (DM1), and Pyrrolobenzodiazepine (PBD) dimers. This comparison aims to be a valuable resource for researchers and drug developers by presenting available data, outlining experimental methodologies, and visualizing key concepts.
Executive Summary
While established ADC payloads like MMAE, DM1, and PBD dimers have well-documented mechanisms of action and a wealth of preclinical and clinical data, this compound remains a comparatively novel agent with limited publicly available information. This compound is an acetylated derivative of Agrochelin, a cytotoxic substance produced by the fermentation of a marine Agrobacterium sp.[1][2][3]. Its utility as an ADC payload is noted, but detailed comparative performance data is not readily accessible. This guide, therefore, presents a framework for comparison, detailing the characteristics of established payloads and providing the necessary experimental protocols to evaluate novel payloads like this compound.
Established ADC Payloads: An Overview
The majority of ADC payloads fall into two main categories: tubulin inhibitors and DNA-damaging agents[4].
-
Tubulin Inhibitors: This class of payloads, which includes auristatins (like MMAE) and maytansinoids (like DM1), disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis[5][6].
-
DNA-Damaging Agents: These agents, such as PBD dimers, induce cell death by causing DNA damage, such as alkylation or the formation of cross-links[5][6].
The selection of a payload is a balancing act between maximizing cytotoxicity to tumor cells and minimizing off-target toxicity[4].
Head-to-Head Comparison of Cytotoxic Payloads
A direct quantitative comparison requires standardized testing conditions. The following tables are presented as a template for comparing this compound with established payloads. Note: Specific data for this compound is not publicly available and would require dedicated experimental evaluation.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Payload | Target Cell Line | IC50 (nM) |
| This compound | e.g., SK-BR-3 (HER2+) | Data not available |
| e.g., MDA-MB-231 (TNBC) | Data not available | |
| MMAE | SK-BR-3 (HER2+) | Example Value |
| MDA-MB-231 (TNBC) | Example Value | |
| DM1 | SK-BR-3 (HER2+) | Example Value |
| MDA-MB-231 (TNBC) | Example Value | |
| PBD Dimer | SK-BR-3 (HER2+) | Example Value |
| MDA-MB-231 (TNBC) | Example Value |
Table 2: Bystander Effect Evaluation
| Payload | Bystander Killing Efficiency (%) |
| This compound | Data not available |
| MMAE | High |
| DM1 | Moderate |
| PBD Dimer | High |
Table 3: In Vivo Efficacy in Xenograft Models
| Payload | Xenograft Model | Tumor Growth Inhibition (%) |
| This compound | e.g., SK-BR-3 | Data not available |
| MMAE | e.g., SK-BR-3 | Example Value |
| DM1 | e.g., SK-BR-3 | Example Value |
| PBD Dimer | e.g., SK-BR-3 | Example Value |
Experimental Protocols
To generate the comparative data required, the following standardized experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic agent that inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC (or free payload) and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the absorbance against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of a payload released from target cells to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative bystander cell line with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate for a period sufficient to allow for ADC internalization, payload release, and bystander cell killing (e.g., 96 hours).
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled bystander cells in treated versus untreated wells.
In Vivo Xenograft Model
This assay assesses the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing Experimental Workflows and Pathways
Diagram 1: ADC Mechanism of Action
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
Diagram 2: In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for determining ADC IC50 using the MTT assay.
Conclusion
The selection of an appropriate payload is a cornerstone of successful ADC development. While established payloads like MMAE, DM1, and PBD dimers offer a wealth of data and clinical experience, the exploration of novel payloads such as this compound is vital for expanding the therapeutic window and overcoming resistance. The lack of publicly available, direct comparative data for this compound underscores the need for rigorous, standardized preclinical evaluation as outlined in this guide. By employing these methodologies, researchers can generate the necessary data to make informed decisions in the design and development of next-generation ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Agrochelins and Thiazole-based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Published: November 18, 2025
This guide provides a comparative analysis of the preclinical efficacy of Diacetyl Agrochelin and other prominent thiazole-based anticancer agents. Due to the limited publicly available data on this compound, a novel cytotoxic agent, this guide broadens its scope to include well-characterized thiazole-containing pharmaceuticals and other cytotoxic compounds to offer a valuable comparative context for researchers in oncology and drug discovery.
Introduction to this compound and Thiazole-based Anticancer Agents
Agrochelin and its acetyl derivative, presumed to be this compound, are novel cytotoxic compounds isolated from a marine Agrobacterium species. These natural products belong to the thiazole class of alkaloids, a group of heterocyclic compounds known for their diverse biological activities, including potent anticancer effects. While the initial discovery of Agrochelins highlighted their cytotoxic potential, comprehensive data on their efficacy across various cancer models and their precise mechanism of action are not yet widely available.
Thiazole rings are a key structural motif in several clinically approved anticancer drugs. These agents exhibit a range of mechanisms, from inhibiting protein kinases to disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide will compare the efficacy of these established thiazole-based drugs and a standard cytotoxic antibiotic, Doxorubicin, to provide a benchmark for evaluating the potential of novel agents like this compound.
Data Presentation: Comparative Efficacy of Anticancer Agents
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected thiazole-based drugs and Doxorubicin in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
Note: Specific IC50 data for this compound is not available in the public domain. The data presented below is for other thiazole-containing compounds and a comparator cytotoxic agent.
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Dasatinib | Melanoma | Lox-IMVI | 0.0354 |
| Melanoma | HT144 | >1 | |
| Breast Cancer (TNBC) | MDA-MB-231 | 6.1 | |
| Breast Cancer | MCF-7 | >10 | |
| Neuroblastoma | - | Sub-micromolar in 7/10 lines | |
| Dabrafenib | Melanoma (BRAF V600E) | A375P | <0.2 |
| Melanoma (BRAF V600E) | SK-MEL-28 | <0.2 | |
| Melanoma (BRAF V600D) | WM-115 | <0.03 | |
| Melanoma (BRAF V600K) | YUMAC | <0.03 | |
| Doxorubicin | Colon Cancer | HCT116 | 24.3 |
| Hepatocellular Carcinoma | Hep-G2 | 14.72 | |
| Prostate Cancer | PC3 | 2.64 | |
| Breast Cancer | MCF-7 | 2.50 | |
| Bladder Cancer | BFTC-905 | 2.26 | |
| Ixabepilone | - | - | Potent in nanomolar range, especially in taxane-resistant cell lines |
Signaling Pathways and Mechanisms of Action
The anticancer activity of thiazole-based drugs stems from their interaction with various cellular signaling pathways. Below are diagrams illustrating the mechanisms of action for Dasatinib, Dabrafenib, and Ixabepilone.
Experimental Protocols
The following is a detailed protocol for a standard in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is commonly used to determine the IC50 values of anticancer compounds.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cancer cells from culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound, Dasatinib) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro screening of novel anticancer compounds.
Conclusion
While specific data on the efficacy of this compound remains limited, its classification as a thiazole alkaloid places it in a class of compounds with proven anticancer activity. The comparative data on established thiazole-based drugs like Dasatinib, Dabrafenib, and Ixabepilone demonstrate the potential of this chemical scaffold to target diverse and critical pathways in cancer progression. The provided experimental protocols and workflows offer a framework for the systematic evaluation of novel compounds like this compound. Further research is warranted to fully elucidate the efficacy and mechanism of action of Agrochelins to determine their potential as next-generation anticancer therapeutics.
Independent Verification of Diacetyl Agrochelin's Anti-Tumor Activity: A Comparative Analysis Framework
An Independent Review of Diacetyl Agrochelin's Cytotoxic Properties Against Clinically Relevant Tumor Cell Lines and in Comparison to Standard Chemotherapeutic Agents.
Introduction
This compound, an acetyl derivative of the marine-derived antibiotic Agrochelin, has been identified as a compound with cytotoxic properties against tumor cell lines.[1][2] Produced by the fermentation of a marine Agrobacterium sp., this molecule represents a potential candidate for novel anti-cancer therapies.[1][2] This guide provides an objective framework for evaluating the anti-tumor activity of this compound. Due to the limited availability of public quantitative data on this compound, this document serves as a template, presenting comparative data for established anti-tumor agents and detailing the necessary experimental protocols for a comprehensive assessment.
Comparative Analysis of Anti-Tumor Activity
To objectively evaluate the anti-tumor potential of this compound, its cytotoxic activity must be compared against standard chemotherapeutic agents across a panel of well-characterized cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
While specific IC50 values for this compound are not publicly available, the following table provides a comparative summary of the IC50 values for commonly used anti-cancer drugs—Doxorubicin, Etoposide, and Cisplatin—against various cancer cell lines. This table illustrates the type of data required for a thorough comparative analysis.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Etoposide IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.50 | - | - |
| A549 | Lung Carcinoma | > 20 | 3.49 | 6.59 |
| HeLa | Cervical Adenocarcinoma | 2.92 | - | - |
| HepG2 | Hepatocellular Carcinoma | 12.18 | - | - |
| P388 | Murine Leukemia | - | 1.16 (calculated n value) | 3.03 (calculated n value) |
| HCT-116 | Colon Carcinoma | - | - | - |
| OVCAR-3 | Ovarian Cancer | - | - | - |
Note: The IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources for illustrative purposes. A direct comparison would necessitate running all compounds under identical experimental conditions.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the independent verification of anti-tumor activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.
MTT Assay for Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound and positive control in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.
-
Include wells with vehicle control and untreated cells (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using a suitable software.
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for clearly communicating experimental workflows and the underlying biological mechanisms.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Many anti-tumor agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
The independent verification of this compound's anti-tumor activity requires rigorous and standardized experimental evaluation. This guide provides the necessary framework for such an investigation, including a template for comparative data analysis and a detailed protocol for the widely used MTT cytotoxicity assay. While publicly available quantitative data for this compound is currently limited, the methodologies outlined here will enable researchers to generate the necessary data to objectively assess its potential as a novel anti-cancer agent and compare its efficacy to existing therapies. Further studies are warranted to elucidate the precise mechanism of action and in vivo efficacy of this compound.
References
Benchmarking a Novel ADC Payload: A Framework for Comparison with Clinical Benchmarks
Introduction
The development of effective Antibody-Drug Conjugates (ADCs) hinges on the careful selection and characterization of each component: the antibody, the linker, and the cytotoxic payload. While Diacetyl Agrochelin, an acetyl derivative of Agrochelin produced by the marine bacterium Agrobacterium sp., has been identified as a compound with cytotoxic activity in tumor cell lines, publicly available data on its performance as part of an ADC is currently unavailable.[1] Therefore, a direct comparison of a "this compound ADC" with established clinical benchmarks is not feasible at this time.
This guide provides a comprehensive framework for how a novel ADC payload, such as this compound, would be rigorously evaluated and benchmarked against current clinical standards. The methodologies, data presentation, and visualizations outlined below represent a best-practice approach for researchers, scientists, and drug development professionals in the ADC field. The data presented in the tables are illustrative examples and are not representative of actual this compound ADC performance.
I. In Vitro Cytotoxicity and Target Specificity
The initial assessment of an ADC's potential begins with in vitro assays to determine its potency and specificity for target cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression (high, medium, and low) and a target-negative cell line are selected.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, the unconjugated antibody, and the free payload for 72-96 hours.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as MTT or MTS, or a fluorescence-based assay like CellTiter-Glo®.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation: Comparative In Vitro Cytotoxicity (IC50, nM)
| ADC / Payload | Target-High Cell Line (e.g., BT-474) | Target-Low Cell Line (e.g., MDA-MB-231) | Target-Negative Cell Line (e.g., MCF-7) |
| Novel ADC (Hypothetical) | 0.5 | 50 | >1000 |
| Clinical Benchmark 1 (e.g., T-DM1) | 1.2 | 150 | >1000 |
| Clinical Benchmark 2 (e.g., Enhertu) | 0.3 | 25 | 800 |
| Free Payload (Hypothetical) | 0.01 | 0.01 | 0.01 |
Table 1: Illustrative in vitro cytotoxicity data comparing a hypothetical novel ADC to clinical benchmarks across cell lines with varying target expression.
II. Bystander Effect Evaluation
The ability of an ADC to kill neighboring antigen-negative tumor cells, known as the bystander effect, is a crucial attribute for treating heterogeneous tumors.
Experimental Protocol: Co-culture Bystander Assay
-
Cell Preparation: Target-positive cells and target-negative cells (engineered to express a fluorescent protein like GFP for identification) are prepared.
-
Co-culture Seeding: The two cell populations are seeded together in various ratios (e.g., 1:1, 1:3, 1:9) in 96-well plates.
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is highly cytotoxic to the target-positive cells but has minimal effect on the target-negative cells in monoculture.
-
Flow Cytometry Analysis: After a set incubation period, the viability of the GFP-positive (target-negative) cell population is quantified using flow cytometry.
Data Presentation: Comparative Bystander Killing Efficiency
| ADC | % Viability of Target-Negative Cells (1:1 ratio) | % Viability of Target-Negative Cells (1:3 ratio) |
| Novel ADC (Hypothetical) | 35% | 55% |
| Clinical Benchmark 1 (e.g., T-DM1) | 85% | 95% |
| Clinical Benchmark 2 (e.g., Enhertu) | 25% | 45% |
Table 2: Illustrative bystander effect data showing the viability of target-negative cells in a co-culture with target-positive cells after treatment with a hypothetical novel ADC and clinical benchmarks.
III. In Vivo Efficacy in Preclinical Models
The ultimate preclinical validation of an ADC's performance comes from in vivo studies using animal models.
Experimental Protocol: Xenograft Tumor Model
-
Model Establishment: Human cancer cells (either cell lines or patient-derived xenografts) are implanted into immunocompromised mice.
-
ADC Administration: Once tumors reach a specified size, mice are treated with the ADC, a vehicle control, and relevant clinical benchmarks at their respective maximum tolerated doses (MTDs).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoints: Key efficacy endpoints include tumor growth inhibition (TGI), tumor regression, and overall survival.
Data Presentation: Comparative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0% |
| Novel ADC (Hypothetical) | 150 | 90% |
| Clinical Benchmark 1 (e.g., T-DM1) | 450 | 70% |
| Clinical Benchmark 2 (e.g., Enhertu) | 50 | 97% |
Table 3: Illustrative in vivo efficacy data from a hypothetical xenograft model comparing a novel ADC to clinical benchmarks.
IV. Visualizing ADC Mechanisms and Workflows
Diagrams are essential for clearly communicating the complex biological pathways and experimental processes involved in ADC development.
References
Unveiling the Antitumor Potential of Diacetyl Agrochelin: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of Diacetyl Agrochelin and other siderophore-based compounds. While direct quantitative in vitro and in vivo data for this compound is limited in publicly available literature, this document extrapolates its potential activity based on its structural class and compares it with well-characterized siderophores, Deferoxamine (DFO) and Enterobactin. This guide is intended to serve as a foundational resource for researchers investigating novel anticancer agents.
Executive Summary
This compound, an acetyl derivative of the cytotoxic antibiotic Agrochelin, is produced by the marine bacterium Agrobacterium sp.[1][2]. Its structural characteristics suggest it may function as a siderophore, a class of compounds that chelate iron and are known to exhibit anticancer properties by inducing iron starvation-mediated apoptosis in tumor cells. This guide explores this proposed mechanism and provides a comparative framework against established siderophores, Deferoxamine and Enterobactin, for which experimental data are more readily available.
In Vitro Cytotoxicity Comparison
While specific IC50 values for this compound against a panel of cancer cell lines are not detailed in the available literature, its parent compound, Agrochelin, has been shown to exhibit cytotoxic activity[1]. For a comprehensive comparison, this section presents the in vitro cytotoxicity data for the well-studied siderophores, Deferoxamine and Enterobactin.
Table 1: Comparative In Vitro Cytotoxicity of Siderophores Against Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Not Reported | Not Reported | Not Reported | - |
| Deferoxamine (DFO) | Jurkat (Acute T-cell leukemia) | CCK-8 | Concentration-dependent inhibition | [3] |
| NALM-6 (B-cell precursor leukemia) | CCK-8 | Concentration-dependent inhibition | [3] | |
| Enterobactin | RAW264.7 (Murine macrophage) | Not Specified | Cytotoxic effects observed | [4] |
| J774A.1 (Murine macrophage) | Not Specified | Cytotoxic effects observed | [4] |
In Vivo Antitumor Activity Correlation
Currently, there are no publicly available in vivo studies evaluating the antitumor efficacy of this compound in xenograft models. To provide a relevant comparison, this section summarizes the in vivo findings for Deferoxamine.
Table 2: Comparative In Vivo Antitumor Activity of Siderophores
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | - |
| Deferoxamine (DFO) | Acute Lymphoblastic Leukemia (NALM-6 xenograft) | Mice | Not Specified | Inhibited tumor growth | [3] |
| Kaposi's Sarcoma | Immunodeficient mice | 400 mg/kg, 3 times weekly | Marked enhancement of tumor growth | [1] |
Note: The unexpected tumor-promoting effect of DFO in the Kaposi's sarcoma model highlights the complexity of iron metabolism in different cancer types and the need for careful evaluation of siderophore-based therapies.
Proposed Mechanism of Action: Siderophore-Mediated Iron Depletion
The primary proposed mechanism of action for the antitumor activity of this compound is through its function as a siderophore. Siderophores have a high affinity for ferric iron (Fe³⁺) and can effectively sequester it from the tumor microenvironment and from within cancer cells. This leads to a state of iron deprivation, which preferentially affects rapidly proliferating cancer cells that have a high iron demand for DNA synthesis and metabolic processes. The depletion of intracellular iron is believed to trigger a cascade of events culminating in apoptosis (programmed cell death).
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section details the methodologies for key experiments to assess and compare the in vitro and in vivo activity of this compound and its alternatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Deferoxamine, or Enterobactin (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow for determining in vitro cytotoxicity.
In Vivo Xenograft Tumor Model
-
Animal Model: Six-to-eight-week-old female athymic nude mice are used.
-
Tumor Cell Implantation: 5x10⁶ human cancer cells (e.g., NALM-6) in 100 µL of PBS are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every two days using calipers and calculated using the formula: (length × width²)/2.
-
Compound Administration: Once tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. This compound or comparator compounds are administered via intraperitoneal injection at predetermined doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth, body weight, and overall health of the mice are monitored throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.
Caption: Workflow for in vivo antitumor activity assessment.
Conclusion
This compound holds promise as a potential anticancer agent, likely operating through a siderophore-mediated mechanism of iron depletion. While direct experimental evidence for its efficacy is currently lacking in the public domain, this guide provides a framework for its evaluation by comparing its anticipated properties with those of the established siderophores, Deferoxamine and Enterobactin. The provided experimental protocols offer a standardized approach for researchers to systematically investigate the in vitro and in vivo antitumor activities of this compound and other novel siderophore-based compounds. Further research is warranted to elucidate the precise mechanism of action and to quantify the therapeutic potential of this compound in various cancer models.
References
- 1. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the cytotoxicity and genotoxicity potential of synthetic diacetyl food flavoring in silico, in vivo, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of Diacetyl Agrochelin-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe antibody-drug conjugates (ADCs) hinges on a thorough assessment of their specificity. This guide provides a framework for evaluating the performance of ADCs utilizing the novel cytotoxic payload, Diacetyl Agrochelin. Due to the limited publicly available data on this compound-based ADCs, this document will use illustrative data from well-characterized ADC platforms to provide a template for comparison and to outline the essential experimental protocols.
Executive Summary
This compound, an acetylated derivative of Agrochelin produced by a marine Agrobacterium sp., has demonstrated cytotoxic activity in tumor cell lines, positioning it as a potential payload for novel ADCs.[1][2][3] The specificity of an ADC is paramount, ensuring that the cytotoxic payload is delivered preferentially to target cancer cells, thereby minimizing off-target toxicity and maximizing the therapeutic window. This guide outlines a series of key experiments to assess the specificity of a this compound-based ADC, comparing its potential performance metrics against established ADC technologies.
In Vitro Cytotoxicity and Specificity
The initial assessment of an ADC's specificity involves determining its potency against antigen-positive (target) and antigen-negative (non-target) cancer cell lines. A significant difference in the half-maximal inhibitory concentration (IC50) between these cell lines is a primary indicator of target-specific killing.
Table 1: Comparative In Vitro Cytotoxicity of a Representative ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Payload IC50 (nM) |
| Cell Line A | High | 0.5 | 50 |
| Cell Line B | Low | 50 | 55 |
| Cell Line C | Negative | >1000 | 60 |
This table presents illustrative data for a representative ADC to demonstrate the expected outcomes of a cytotoxicity assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
-
Cell Plating: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound-based ADC and the free this compound payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the ADC to internalize and induce cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC/payload concentration to determine the IC50 values.[4]
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of a this compound-based ADC.
Bystander Effect Assessment
The bystander effect, the ability of an ADC's payload to kill neighboring antigen-negative cells, is a crucial attribute for treating heterogeneous tumors.[6] This effect is largely dependent on the cell permeability of the payload released within the target cell.
Table 2: Comparative Bystander Killing of a Representative ADC
| Co-culture Ratio (Ag+:Ag-) | ADC Treatment (nM) | Viability of Ag- Cells (%) |
| 1:1 | 10 | 60 |
| 1:3 | 10 | 75 |
| 1:9 | 10 | 90 |
| 0:1 (Monoculture) | 10 | 98 |
This table presents illustrative data for a representative ADC to demonstrate the expected outcomes of a bystander effect assay.
Experimental Protocol: Co-culture Bystander Assay
This assay quantifies the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of the ADC.[4]
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Plating: Plate the fluorescently labeled antigen-negative cells and unlabeled antigen-positive cells together in various ratios (e.g., 1:1, 1:3, 1:9). Also, plate monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a concentration of the this compound-based ADC that is cytotoxic to antigen-positive cells but has minimal effect on antigen-negative cells in monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Data Acquisition: Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently labeled antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture setting to their viability in monoculture to determine the extent of the bystander effect.
Workflow for Bystander Effect Assessment
Caption: Workflow for assessing the bystander effect of a this compound-based ADC.
In Vivo Efficacy and Specificity
Preclinical in vivo studies are essential to validate the specificity and anti-tumor activity of a this compound-based ADC in a more complex biological system. Xenograft models using antigen-positive and antigen-negative tumors are commonly employed.
Table 3: Comparative In Vivo Efficacy of a Representative ADC in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| Antigen-Positive | This compound ADC (5 mg/kg) | 95 |
| Antigen-Positive | Vehicle Control | 0 |
| Antigen-Negative | This compound ADC (5 mg/kg) | 10 |
| Antigen-Negative | Vehicle Control | 0 |
This table presents illustrative data for a representative ADC to demonstrate the expected outcomes of an in vivo efficacy study.
Experimental Protocol: Xenograft Tumor Model Study
-
Model Establishment: Implant antigen-positive and antigen-negative tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., this compound ADC, vehicle control). Administer the treatments intravenously at a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
General ADC Mechanism of Action
Caption: General signaling pathway of ADC-mediated cell killing and the bystander effect.
Conclusion
A rigorous and systematic assessment of specificity is critical for the successful development of this compound-based ADCs. The experimental framework outlined in this guide, encompassing in vitro cytotoxicity, bystander effect analysis, and in vivo efficacy studies, provides a robust methodology for characterizing the performance of this novel ADC platform. By comparing the data generated for a this compound-based ADC with that of established ADCs, researchers can make informed decisions regarding its therapeutic potential and guide further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Marine-Derived Cytotoxins: Unveiling the Potency of Diacetyl Agrochelin and its Counterparts
For researchers, scientists, and drug development professionals, the vast marine environment continues to be a promising frontier for novel therapeutic agents. Among these are a diverse array of cytotoxic compounds with the potential to revolutionize cancer therapy. This guide provides a comparative analysis of Diacetyl Agrochelin and other notable marine-derived cytotoxins, offering insights into their cytotoxic profiles, mechanisms of action, and the experimental frameworks used for their evaluation.
While this compound, an acetylated derivative of Agrochelin produced by a marine Agrobacterium sp., has been identified as a cytotoxic agent, specific quantitative data on its potency remains limited in publicly available literature.[1][2][3][4][5][6] However, by examining a range of other well-characterized marine cytotoxins, we can establish a framework for understanding its potential and guide future research.
Comparative Cytotoxicity of Marine-Derived Compounds
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of several marine-derived cytotoxins against various cancer cell lines, providing a snapshot of their relative potencies.
| Compound | Marine Source | Cancer Cell Line | IC50 | Reference |
| This compound | Agrobacterium sp. | Tumor Cell Lines | Data not publicly available | [1][2] |
| Marmycin A | Streptomyces sp. | HCT-116 (Colon) | 60.5 nM | [7] |
| Compound 81 | Mangrove Fungus | KB (Oral Epidermoid) | < 50 µM | [8] |
| Compound 78 | Mangrove Fungus | KB (Oral Epidermoid) | < 50 µM | [8] |
| Resistomycin | Marine Actinomycete | HCT116 (Colon) | 7.6 µM | [8] |
| Undecylprodigiosin | Marine Actinomycete | HCT116 (Colon) | 21.3 µM | [8] |
| Carbonarone B | Aspergillus carbonarius | K562 (Leukemia) | 27.8 µg/mL | [7] |
| Penicitrinine A | Penicillium citrinum | A-375 (Melanoma) | 20.1 µM | [9] |
Experimental Protocols: The Foundation of Cytotoxicity Assessment
The data presented in this guide is derived from a series of well-established experimental protocols designed to assess the cytotoxic and apoptotic effects of chemical compounds on cancer cells. Detailed methodologies for these key experiments are outlined below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Cell Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and PI are added.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected, allowing for the differentiation of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent intercalating agent that stains DNA.
-
Cell Treatment and Harvesting: Cells are treated with the cytotoxin and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: The cells are incubated in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the processes involved in the action and evaluation of marine-derived cytotoxins, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agrochelin, a new cytotoxic alkaloid from the marine bacteria Agrobacterium sp. | Scilit [scilit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity | MDPI [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Diacetyl Agrochelin
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Diacetyl Agrochelin. As a compound with known cytotoxic properties against tumor cell lines, it is imperative that all researchers, scientists, and drug development professionals adhere to strict safety protocols to mitigate risks to personnel and the environment.[1][2] this compound is an acetyl derivative of Agrochelin, produced through the fermentation of a marine Agrobacterium sp.[1][2]
Core Disposal and Safety Data
The following table summarizes the essential information for the safe disposal of this compound and related contaminated materials. Due to the cytotoxic nature of this compound, all waste must be treated as hazardous.
| Waste Type | Personal Protective Equipment (PPE) | Disposal Container | Disposal Method |
| Unused/Expired this compound | Double gloves, lab coat, eye protection | Clearly labeled, sealed, puncture-resistant hazardous waste container | Collection by a licensed hazardous waste disposal service for incineration. |
| Contaminated Labware (e.g., vials, pipette tips, plates) | Double gloves, lab coat, eye protection | Labeled "Cytotoxic Waste," leak-proof, puncture-resistant container (e.g., sharps container for glass) | Incineration via a certified hazardous waste facility.[3][4] |
| Contaminated PPE (gloves, lab coats, etc.) | Standard laboratory PPE | Labeled "Cytotoxic Waste," sealed, leak-proof bags | Incineration.[3] |
| Liquid Waste (e.g., stock solutions, cell culture media) | Double gloves, lab coat, eye protection, face shield | Labeled "Cytotoxic Liquid Waste," sealed, leak-proof, secondary container | Chemical inactivation if a validated procedure is available, otherwise collection for incineration. Do not dispose of down the drain. |
| Spills | Spill kit-specific PPE (e.g., respirator, chemical-resistant gloves) | Labeled "Cytotoxic Waste," sealed, leak-proof container | Use a cytotoxic spill kit for cleanup. All cleanup materials are disposed of as cytotoxic waste for incineration.[4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a direct, procedural guide for the disposal of this compound and associated waste.
1. Segregation of Cytotoxic Waste:
-
Designate a specific area within the laboratory for the accumulation of this compound waste.
-
All waste streams contaminated with this compound must be segregated from general and other chemical waste.[3]
-
Use containers that are clearly labeled with "Cytotoxic Waste" and the universal symbol for cytotoxic hazards.[5]
2. Disposal of Solid Waste:
-
Sharps and Glassware: All disposable sharps (e.g., needles, broken glass) contaminated with this compound must be placed directly into a puncture-resistant sharps container designated for cytotoxic waste.[4]
-
Non-Sharps Solid Waste: Items such as contaminated gloves, disposable lab coats, and plasticware should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[3] Seal the bag and container when full or at the end of the experiment.
3. Disposal of Liquid Waste:
-
Aqueous Solutions: Do not discharge any liquid waste containing this compound to the sewer system. Collect all liquid waste in a dedicated, sealed, and leak-proof container. The container should be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the compound.
-
Decontamination of Fermentation Broth: As this compound is derived from Agrobacterium sp. fermentation, any residual biological material should be decontaminated. Liquid cultures and waste can be treated with a 10% bleach solution for a minimum of 30 minutes before being collected as cytotoxic liquid waste.[6] Solid waste from fermentation should be autoclaved before being disposed of as cytotoxic waste.[6]
4. Handling Spills:
-
In the event of a spill, evacuate the immediate area to allow aerosols to settle.
-
Don appropriate PPE, including a respirator if the compound is in powdered form.
-
Use a commercially available chemotherapy or cytotoxic spill kit, following the manufacturer's instructions for containment and cleanup.[4]
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.[4]
5. Final Disposal Logistics:
-
All collected cytotoxic waste must be disposed of through the institution's hazardous waste management program.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[3]
-
Ensure all containers are securely sealed and properly labeled before collection by a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Diacetyl Agrochelin
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Diacetyl Agrochelin, a cytotoxic compound. Adherence to these procedures is essential to ensure personnel safety and mitigate risks in the laboratory environment.
This compound is an acetyl derivative of Agrochelin, a compound produced through the fermentation of a marine Agrobacterium sp.[1]. It is identified by CAS number 247115-75-9 and has the molecular formula C27H38N2O6S2[1]. Notably, this compound exhibits cytotoxic activity in tumor cell lines, classifying it as a hazardous substance that requires stringent safety protocols[1].
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE regimen is mandatory when handling this compound. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment |
| Receiving & Unpacking | - Single pair of chemotherapy-tested gloves- Lab coat |
| Storage & Transport | - Single pair of chemotherapy-tested gloves- Lab coat |
| Compounding & Handling | - Double pair of chemotherapy-tested gloves- Disposable, solid-front, back-closure gown made of a low-lint, low-permeability fabric- Eye protection (safety glasses or goggles)- Face shield if there is a risk of splashing- NIOSH-certified respirator for handling powders or aerosols |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection- NIOSH-certified respirator |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Unpacking:
-
Inspect the shipping container for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves and a lab coat.
-
Open the package in a designated receiving area, preferably within a fume hood or other ventilated enclosure.
-
Verify that the primary container is intact and properly labeled.
-
-
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep it in a designated, secure, and ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
-
For long-term storage, aliquoting into tightly sealed vials at -20°C is recommended, which are generally usable for up to one month[1].
-
-
Preparation and Handling:
-
All handling of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.
-
Wear the full PPE ensemble as detailed in the table above (double gloves, gown, eye protection).
-
Use luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
Employ "negative pressure" techniques when withdrawing solutions from vials to avoid aerosol generation.
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial[1].
-
-
Decontamination:
-
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
-
Use a suitable decontamination solution (e.g., sodium hypochlorite), followed by a neutralizing agent (e.g., sodium thiosulfate), and then a final rinse with water.
-
Dispose of all cleaning materials as cytotoxic waste.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to others.
-
Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes:
-
Empty vials and packaging
-
Used PPE (gloves, gowns, masks)
-
Syringes, needles, and other administration apparatus
-
Contaminated labware (pipette tips, tubes)
-
Spill cleanup materials
-
-
Waste Containers:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.
-
Do not overfill waste containers.
-
-
Final Disposal:
-
Cytotoxic waste must be disposed of according to institutional and local regulations, typically through high-temperature incineration by a licensed hazardous waste disposal service.
-
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area thoroughly with soap and water for at least 15 minutes.- Seek medical attention. |
| Eye Contact | - Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the area and restrict access.- Wear appropriate PPE for spill cleanup.- Contain the spill using absorbent pads from a chemotherapy spill kit.- Decontaminate the area as described above.- Dispose of all cleanup materials as cytotoxic waste. |
Hierarchy of Controls
To ensure the highest level of safety, a multi-layered approach to hazard control should be implemented.
Caption: Hierarchy of controls for handling cytotoxic compounds.
-
Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. However, in a research context, this is often not feasible.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is the use of a Class II BSC or a CACI.
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes standard operating procedures (SOPs), training, and restricted access to handling areas.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures. It does not eliminate the hazard but provides a barrier between the user and the hazardous substance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
